Product packaging for Benzyl 4-acetyl-2-methylbenzoate(Cat. No.:)

Benzyl 4-acetyl-2-methylbenzoate

Cat. No.: B8134630
M. Wt: 268.31 g/mol
InChI Key: TUCXEFIRALGOBO-UHFFFAOYSA-N
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Description

Benzyl 4-acetyl-2-methylbenzoate is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B8134630 Benzyl 4-acetyl-2-methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-acetyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-10-15(13(2)18)8-9-16(12)17(19)20-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCXEFIRALGOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl 4-acetyl-2-methylbenzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis of benzyl 4-acetyl-2-methylbenzoate, designed for researchers, scientists, and drug development professionals. This document outlines a viable multi-step synthesis pathway, providing detailed experimental protocols and quantitative data derived from established chemical literature.

Introduction

This compound is an organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure combines a benzoyl moiety with an acetyl group, offering multiple reaction sites for further chemical modification. This guide details a comprehensive synthesis pathway starting from commercially available precursors, proceeding through the formation of a key carboxylic acid intermediate, and culminating in the final esterification step.

Overall Synthesis Pathway

The synthesis of this compound is accomplished via a four-step process. The pathway begins with the Friedel-Crafts acylation of 2-fluorotoluene, followed by a nucleophilic aromatic substitution to introduce a cyano group. This nitrile is then hydrolyzed to form the key intermediate, 4-acetyl-2-methylbenzoic acid. The final step involves the esterification of this carboxylic acid with benzyl alcohol to yield the target compound.

Synthesis_Pathway A 2-Fluorotoluene B 4-Fluoro-3-methylacetophenone A->B 1. Acylation (Acetyl Chloride, AlCl3) C 3-Methyl-4-cyanoacetophenone B->C 2. Cyanation (Cyanation Reagent) D 4-Acetyl-2-methylbenzoic acid C->D 3. Hydrolysis (Acid) E This compound D->E 4. Esterification (Benzyl Alcohol, Acid Catalyst) Experimental_Workflow cluster_0 Step 1-3: Intermediate Synthesis cluster_1 Step 4: Final Esterification start Start Materials (2-Fluorotoluene, etc.) reaction1 Acylation start->reaction1 workup1 Workup & Purify reaction1->workup1 reaction2 Cyanation workup1->reaction2 workup2 Workup & Purify reaction2->workup2 reaction3 Hydrolysis workup2->reaction3 workup3 Workup & Purify reaction3->workup3 intermediate 4-Acetyl-2-methylbenzoic acid workup3->intermediate reaction4 Esterification with Benzyl Alcohol intermediate->reaction4 workup4 Neutralization & Extraction reaction4->workup4 purification Column Chromatography / Recrystallization workup4->purification final_product Final Product: This compound purification->final_product

An In-depth Technical Guide on 4-Acetyl-2-methylbenzoic Acid (CAS 55860-35-0) and its Benzyl Ester Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of 4-Acetyl-2-methylbenzoic acid (CAS 55860-35-0), a key intermediate in the synthesis of the potent insecticide and acaricide, Fluralaner. This document elucidates the chemical and physical properties, synthesis methodologies, and the ultimate biological relevance of this compound. A clear distinction is made between the primary subject and its benzyl ester derivative, Benzyl 4-acetyl-2-methylbenzoate, for which a separate, concise summary of available data is provided to address a potential ambiguity in nomenclature. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Introduction

4-Acetyl-2-methylbenzoic acid, with the registered CAS number 55860-35-0, is a substituted aromatic carboxylic acid of significant interest in the agrochemical industry.[1] Its molecular structure, featuring a carboxylic acid, a ketone, and a methyl group on a benzene ring, makes it a versatile building block in organic synthesis. The primary application of this compound lies in its role as a crucial precursor to Fluralaner, a systemic insecticide and acaricide.[2] This guide will delve into the technical details of 4-Acetyl-2-methylbenzoic acid, including its synthesis, properties, and the biological context of its application. It will also briefly address this compound to provide a complete picture for the scientific community.

4-Acetyl-2-methylbenzoic Acid (CAS 55860-35-0)

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Acetyl-2-methylbenzoic acid is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 55860-35-0[1][3][4]
Molecular Formula C₁₀H₁₀O₃[1][3]
Molecular Weight 178.18 g/mol [1][3]
IUPAC Name 4-acetyl-2-methylbenzoic acid
Appearance Off-white to white crystalline powder/solid[3]
Melting Point 128-130 °C[3]
Boiling Point 352.7 ± 30.0 °C (Predicted)[5]
Density 1.189 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in ethanol and ether; sparingly soluble in water.
InChI Key QGXDUDDPMXVLOO-UHFFFAOYSA-N[1]
Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of 4-Acetyl-2-methylbenzoic acid.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the methyl protons on the benzene ring, as well as a broad singlet for the carboxylic acid proton.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum will display distinct peaks for the carbonyl carbons of the carboxylic acid and the acetyl group, the aromatic carbons, and the methyl carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the ketone and carboxylic acid, and C-H stretches of the aromatic ring and methyl groups.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of its structure.[1]

Synthesis of 4-Acetyl-2-methylbenzoic Acid

Several synthetic routes for the preparation of 4-Acetyl-2-methylbenzoic acid have been reported. Below are two common experimental protocols.

This method involves the hydrolysis of a nitrile to a carboxylic acid.

Procedure:

  • To a 100 mL flask, add 1 mmol (1.59 g) of 3-methyl-4-cyanoacetophenone.

  • Add 10 mL of trifluoroacetic acid.

  • Heat the reaction mixture at 60 °C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and add a 10% sodium carbonate solution to adjust the pH to 2.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The resulting beige solid is 4-acetyl-2-methylbenzoic acid. The reported yield is 84%.[6]

This synthesis involves a palladium-catalyzed coupling reaction.

Procedure:

  • In a reaction vessel, suspend 21.5 g (100 mmol) of 4-bromo-2-methylbenzoic acid in 64.5 g of n-butanol.

  • Add 16.6 g (120 mmol) of potassium carbonate, 30.1 g (300 mmol) of n-butyl vinyl ether, 44.9 mg (0.2 mmol) of palladium acetate, and 0.247 g (0.6 mmol) of 1,3-bis(diphenylphosphino)propane.

  • Degas the reactor and purge with nitrogen.

  • Reflux the mixture for 5 hours.

  • Cool the reaction solution to 80 °C and distill off n-butanol and n-butyl vinyl ether under reduced pressure.

  • Add 172 g of toluene and 108 g of water to the residue.

  • Neutralize the mixture by adding 15.6 g (150 mmol) of concentrated hydrochloric acid and separate the aqueous phase.

  • The toluene solution contains 4-acetyl-2-methylbenzoic acid. The reported yield is approximately 95%.[7][8]

Synthesis Workflow Diagram

G cluster_0 Synthesis of 4-Acetyl-2-methylbenzoic acid A Starting Material: 3-methyl-4-cyanoacetophenone C Reaction: Hydrolysis at 60°C A->C B Reagent: Trifluoroacetic Acid B->C D Work-up: Neutralization & Extraction C->D E Product: 4-Acetyl-2-methylbenzoic acid D->E

Caption: Synthesis of 4-Acetyl-2-methylbenzoic acid.

Biological Relevance and Signaling Pathway

4-Acetyl-2-methylbenzoic acid is not known to have direct biological activity itself but serves as a critical intermediate in the production of Fluralaner.[2] Fluralaner is a potent insecticide and acaricide that acts as an antagonist of ligand-gated chloride channels, specifically GABA (γ-aminobutyric acid)-gated and L-glutamate-gated chloride channels in arthropods.[2][9]

The mechanism of action of Fluralaner involves the non-competitive blocking of these channels, leading to hyperexcitation, paralysis, and eventual death of the target parasites.[10] This high selectivity for arthropod GABA receptors over mammalian receptors contributes to its favorable safety profile in veterinary medicine.[10]

Logical Relationship to Fluralaner's Mechanism of Action

G A 4-Acetyl-2-methylbenzoic acid (Precursor) B Multi-step Synthesis A->B C Fluralaner (Active Ingredient) B->C D Binds to Arthropod GABA-gated Chloride Channels C->D E Inhibition of Chloride Ion Influx D->E F Hyperexcitation and Paralysis E->F G Insecticidal/Acaricidal Effect F->G

Caption: From Precursor to Biological Effect.

This compound (CAS 2270905-72-9)

It is important to distinguish 4-Acetyl-2-methylbenzoic acid from its benzyl ester, this compound. This compound has a different CAS number and distinct chemical properties.

Chemical Properties
PropertyValueReference
CAS Number 2270905-72-9[11]
Molecular Formula C₁₇H₁₆O₃[11]
Molecular Weight 268.31 g/mol [11]
IUPAC Name This compound[11]
Synthesis
Biological Activity

There is no readily available information on the specific biological activities of this compound in the scientific literature.

Conclusion

4-Acetyl-2-methylbenzoic acid (CAS 55860-35-0) is a well-characterized compound with significant industrial importance as a key intermediate in the synthesis of the ectoparasiticide Fluralaner. Its synthesis is achievable through various routes, and its chemical properties are well-documented. The ultimate biological relevance of this compound is intrinsically linked to the potent and selective mechanism of action of Fluralaner on arthropod GABA receptors. Clear differentiation from its benzyl ester derivative, this compound (CAS 2270905-72-9), is crucial for accurate scientific discourse and research. This guide provides a foundational technical overview for professionals engaged in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Molecular Structure of Benzyl 4-acetyl-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of Benzyl 4-acetyl-2-methylbenzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous molecules to predict its physicochemical and spectroscopic properties. Detailed experimental protocols for the synthesis of its precursor, 4-acetyl-2-methylbenzoic acid, are presented, along with a proposed methodology for its subsequent esterification to the target molecule. This document aims to serve as a valuable resource for researchers and professionals in drug development and organic synthesis by providing a thorough compilation of existing and predicted data, alongside structured experimental workflows.

Introduction

This compound is an organic compound that, while not extensively studied, possesses a molecular architecture of interest to medicinal chemists and drug development professionals. Its structure combines a benzyl ester, a functionality often employed to enhance the pharmacokinetic properties of drug candidates, with a substituted benzoic acid core. The presence of acetyl and methyl groups on the benzene ring offers potential sites for metabolic activity and further chemical modification. This guide will delineate the known and predicted characteristics of this molecule.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzyl group ester-linked to a 4-acetyl-2-methylbenzoic acid moiety.

Chemical Structure:

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound (Predicted)4-acetyl-2-methylbenzoic acid (Experimental)
Molecular Formula C₁₇H₁₆O₃C₁₀H₁₀O₃[1][2]
Molecular Weight 268.31 g/mol 178.18 g/mol [1][2]
Appearance White to off-white solidWhite crystalline solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Soluble in ethanol and ether, almost insoluble in water

Synthesis and Experimental Protocols

Synthesis of 4-acetyl-2-methylbenzoic acid

Method 1: Oxidation of 3,4-dimethylacetophenone

A common method for the synthesis of 4-acetyl-2-methylbenzoic acid is the direct oxidation of the 3-methyl group of 3,4-dimethylacetophenone.

  • Protocol:

    • To a solution of 3,4-dimethylacetophenone in a suitable solvent (e.g., a mixture of pyridine and water), add an oxidizing agent such as potassium permanganate (KMnO₄).

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and filter to remove manganese dioxide.

    • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to yield 4-acetyl-2-methylbenzoic acid.

Method 2: Palladium-Catalyzed Carbonylation

Another approach involves the palladium-catalyzed carbonylation of 4-bromo-3-methylacetophenone.

  • Protocol:

    • In a pressure reactor, combine 4-bromo-3-methylacetophenone, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF).

    • Pressurize the reactor with carbon monoxide (CO).

    • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for several hours.

    • After cooling and depressurizing, quench the reaction with water and acidify to precipitate the product.

    • Isolate the product by filtration, followed by purification via recrystallization.

Proposed Synthesis of this compound

Method: Fischer-Speier Esterification

This classic acid-catalyzed esterification is a straightforward method for the synthesis of benzyl esters from carboxylic acids.

  • Protocol:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-acetyl-2-methylbenzoic acid (1.0 eq.) and benzyl alcohol (1.5 eq.) in a suitable solvent such as toluene.

    • Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)[3].

    • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

    • Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Method: Steglich Esterification

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative.[4][5]

  • Protocol:

    • Dissolve 4-acetyl-2-methylbenzoic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[4][5]

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent (1.1 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired benzyl ester.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally related compounds, including methyl 4-acetyl-2-methylbenzoate, benzyl benzoate, and other substituted benzoates.[6][7]

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.0-7.8 (m, 2H, Ar-H), 7.5-7.3 (m, 6H, Ar-H), 5.35 (s, 2H, -OCH₂-), 2.65 (s, 3H, -COCH₃), 2.55 (s, 3H, Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 197 (C=O, ketone), 166 (C=O, ester), 142, 138, 136, 133, 130, 129, 128.5, 128.0, 127.5 (Ar-C), 67 (-OCH₂-), 27 (-COCH₃), 22 (Ar-CH₃).
IR (KBr, cm⁻¹)ν: ~3030 (Ar C-H), ~2920 (Aliphatic C-H), ~1720 (C=O, ester), ~1685 (C=O, ketone), ~1270, ~1100 (C-O stretch).
Mass Spec. (EI)m/z: 268 (M⁺), 177 (M⁺ - C₇H₇), 163 (M⁺ - C₇H₇O), 149, 108, 91 (C₇H₇⁺, tropylium ion).

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 4-acetyl-2-methylbenzoic acid to this compound via Fischer esterification.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Fischer Esterification cluster_workup Workup & Purification cluster_product Final Product 4-acetyl-2-methylbenzoic_acid 4-acetyl-2-methylbenzoic acid Reaction_Vessel Reaction: Toluene, H₂SO₄ (cat.), Reflux with Dean-Stark 4-acetyl-2-methylbenzoic_acid->Reaction_Vessel Benzyl_alcohol Benzyl Alcohol Benzyl_alcohol->Reaction_Vessel Neutralization Neutralization (NaHCO₃ wash) Reaction_Vessel->Neutralization Cooling Extraction Extraction Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed overview of this compound, focusing on its molecular structure, predicted properties, and a plausible synthetic route. While direct experimental data for this compound remains scarce, the information compiled and predicted herein offers a solid foundation for researchers and scientists in the field of drug development and organic synthesis. The provided experimental protocols for its precursor and the proposed methods for its synthesis are based on well-established chemical principles and are expected to be robust. Further experimental validation of the predicted data is encouraged to expand the chemical knowledge base for this intriguing molecule.

References

Spectroscopic Data of Benzyl 4-acetyl-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Benzyl 4-acetyl-2-methylbenzoate.

Predicted Spectroscopic Data for this compound

The structure of this compound combines the acyl portion of Methyl 4-acetyl-2-methylbenzoate and the benzyl ester group of Benzyl benzoate. Therefore, its spectroscopic data can be predicted by analyzing the features of these two precursor molecules.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show signals from both the substituted benzene ring of the benzoate and the benzyl group.

  • Aromatic Protons (Benzoate Ring): Three protons on the 4-acetyl-2-methylbenzoyl moiety will likely appear as multiplets or distinct signals in the aromatic region (δ 7.0-8.5 ppm).

  • Aromatic Protons (Benzyl Group): Five protons of the benzyl group's phenyl ring will likely appear as a multiplet around δ 7.3-7.5 ppm.[1]

  • Methylene Protons (-CH₂-): A singlet corresponding to the two benzylic protons is expected around δ 5.3 ppm.[1]

  • Methyl Protons (-CH₃): A singlet for the methyl group on the benzoate ring should appear around δ 2.6 ppm.

  • Acetyl Protons (-COCH₃): A singlet for the acetyl group's methyl protons is anticipated around δ 2.6 ppm.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule.

  • Carbonyl Carbon (Ester): The ester carbonyl carbon should appear around δ 166 ppm.[1]

  • Carbonyl Carbon (Ketone): The ketone carbonyl carbon is expected in the downfield region, likely above δ 197 ppm.

  • Aromatic Carbons: A series of signals for the aromatic carbons of both the benzoate and benzyl rings will be present in the δ 128-140 ppm range.[1]

  • Methylene Carbon (-CH₂-): The benzylic carbon is expected around δ 67 ppm.[1]

  • Methyl Carbon (-CH₃): The methyl group on the benzoate ring should have a signal around δ 21 ppm.

  • Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group is predicted to be around δ 26 ppm.

Predicted IR Spectrum:

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

  • C=O Stretching (Ester): A strong absorption band is expected in the range of 1720-1740 cm⁻¹.

  • C=O Stretching (Ketone): Another strong absorption band for the ketone carbonyl group is predicted around 1680-1700 cm⁻¹.

  • C-O Stretching: Bands corresponding to the C-O stretching of the ester group will likely appear in the 1100-1300 cm⁻¹ region.

  • Aromatic C-H Stretching: Absorption bands for the aromatic C-H bonds are expected just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Bands for the methyl and methylene C-H bonds will be observed just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Characteristic absorptions for the aromatic rings will be present in the 1450-1600 cm⁻¹ region.

Predicted Mass Spectrum:

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₇H₁₆O₃) is 268.31 g/mol . The molecular ion peak is expected at m/z = 268.

  • Major Fragment Ions: Common fragmentation pathways would include the loss of the benzyl group (C₇H₇, m/z = 91) to give a fragment at m/z = 177, and the loss of the benzyloxy group (C₇H₇O, m/z = 107) to give a fragment at m/z = 161. Another likely fragmentation is the loss of the acetyl group (CH₃CO, m/z = 43) to give a fragment at m/z = 225. The base peak is likely to be the tropylium ion at m/z = 91.

Spectroscopic Data of Related Compounds

To support the predictions, the experimental data for Methyl 4-acetyl-2-methylbenzoate and Benzyl benzoate are presented below.

Methyl 4-acetyl-2-methylbenzoate
¹H NMR (ppm) ¹³C NMR (ppm) IR (cm⁻¹) MS (m/z)
Aromatic H: multipletC=O (Ester): ~167C=O (Ester): ~1720M⁺: 192
-OCH₃: singletC=O (Ketone): ~197C=O (Ketone): ~1685Fragments: 177, 161, 133, 105
-CH₃: singletAromatic C: ~125-140C-O: ~1280
-COCH₃: singlet-OCH₃: ~52Aromatic C=C: ~1600
-CH₃: ~21
-COCH₃: ~26

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and experimental conditions.[2][3][4][5]

Benzyl Benzoate
¹H NMR (ppm) ¹³C NMR (ppm) IR (cm⁻¹) MS (m/z)
8.11-8.08 (m, 2H)166.43 (C=O)~1720 (C=O)M⁺: 212
7.59-7.55 (m, 1H)136.07 (Ar-C)~3060 (Ar C-H)Fragments: 105, 91, 77
7.48-7.34 (m, 7H)133.02 (Ar-CH)~1270, 1110 (C-O)
5.38 (s, 2H)129.70 (Ar-CH)
128.60 (Ar-CH)
128.37 (Ar-CH)
128.24 (Ar-CH)
128.16 (Ar-CH)
66.69 (-CH₂-)

Data obtained from various sources and may vary slightly based on experimental conditions.[1][6][7][8][9][10][11]

Experimental Protocols

The following are general procedures for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.

Sample Preparation:

  • Weigh approximately 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[12]

  • Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[12][13]

  • Transfer the solution to a clean NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[12]

  • Cap the NMR tube securely.[12]

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[12]

  • The magnetic field is shimmed to improve its homogeneity and achieve high resolution.[12]

  • The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[12]

  • The appropriate pulse sequence and acquisition parameters are set, and the data is collected.[12]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its functional groups.

Sample Preparation (for liquids):

  • Place one to two drops of the pure liquid sample between two salt plates (e.g., NaCl or KBr).[14]

  • Gently press the plates together to form a thin film.

Sample Preparation (for solids - KBr pellet):

  • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr).

  • Compress the mixture in a die to form a thin, transparent pellet.

Data Acquisition:

  • Place the prepared sample in the sample holder of the IR spectrometer.

  • Acquire a background spectrum of the empty sample holder or the pure solvent.

  • Obtain the spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).[15]

  • The final spectrum is typically plotted as transmittance versus wavenumber.[16]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio.

Sample Introduction:

  • The sample is introduced into the mass spectrometer. Volatile samples can be introduced via a gas chromatograph (GC-MS) or a heated probe. Less volatile samples can be analyzed using techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC-MS).[17][18]

Ionization:

  • The sample molecules are ionized. A common method for volatile organic compounds is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.[17][19]

Mass Analysis and Detection:

  • The resulting ions are accelerated and separated by a mass analyzer according to their mass-to-charge (m/z) ratio.[20]

  • A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[20]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for characterizing an organic compound like this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

Solubility Profile of Benzyl 4-acetyl-2-methylbenzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated solubility characteristics of Benzyl 4-acetyl-2-methylbenzoate in various organic solvents. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from structurally similar molecules to predict its solubility profile. Furthermore, it outlines a comprehensive experimental protocol for researchers to determine the precise solubility of this compound in their laboratories.

Predicted Solubility of this compound

The chemical structure of this compound, an ester derived from 4-acetyl-2-methylbenzoic acid and benzyl alcohol, suggests it will exhibit good solubility in a range of common organic solvents. This prediction is based on the known properties of its parent compounds and analogous esters.

Key Structural Features Influencing Solubility:

  • Aromatic Rings: The presence of two benzene rings contributes to the molecule's nonpolar character, favoring solubility in nonpolar and moderately polar solvents.

  • Ester Group (-COO-): The ester functional group introduces polarity, allowing for dipole-dipole interactions with polar solvents.

  • Acetyl Group (-COCH₃): This ketone group also adds to the polarity of the molecule.

  • Methyl Group (-CH₃): The methyl group is nonpolar.

Based on these features, this compound is expected to be soluble in solvents that can engage in both nonpolar and polar interactions. Qualitative data for a related compound, Benzyl 4-methylbenzoate, indicates solubility in ethanol and ether[1]. Similarly, the parent acid, 4-acetyl-2-methylbenzoic acid, is reported to be soluble in ethanol and ether.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe hydroxyl group can hydrogen bond with the ester and acetyl groups, while the alkyl chain interacts with the aromatic rings.
Ketones Acetone, Methyl Ethyl KetoneHighSimilar polarity and ability to engage in dipole-dipole interactions.
Esters Ethyl AcetateHigh"Like dissolves like" principle; the ester functional group is compatible.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighEthers can act as hydrogen bond acceptors and have some polarity to interact with the ester and acetyl groups.
Chlorinated Solvents Dichloromethane, ChloroformHighGood solvents for a wide range of organic compounds due to their polarity and ability to dissolve nonpolar moieties.
Aromatic Hydrocarbons Toluene, XyleneModerate to HighThe aromatic rings of the solvent will interact favorably with the benzene rings of the solute.
Aliphatic Hydrocarbons Hexane, HeptaneLow to ModeratePrimarily nonpolar interactions; the polar groups of the solute may limit solubility.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)HighHighly polar aprotic solvents that are excellent at dissolving a wide range of organic molecules.
Sulfoxides Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent capable of dissolving many polar and nonpolar compounds.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method outlines a common procedure for determining the solubility of a compound in various solvents.

Objective: To determine the saturation solubility of this compound in selected organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have undissolved solid present at the bottom.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the experimental workflow for determining solubility.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent in vials prep2 Seal vials prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 samp1 Collect supernatant prep3->samp1 samp2 Filter supernatant samp1->samp2 samp3 Dilute sample samp2->samp3 ana1 Analyze by HPLC or UV-Vis samp3->ana1 ana2 Quantify against calibration curve ana1->ana2 res1 Calculate Solubility ana2->res1

Caption: Experimental workflow for solubility determination.

Synthesis of Precursor: 4-acetyl-2-methylbenzoic acid

For researchers who may need to synthesize this compound, the synthesis of its precursor, 4-acetyl-2-methylbenzoic acid, is a critical first step. Several synthetic routes have been reported in the literature. One common method involves the hydrolysis of 3-methyl-4-cyanoacetophenone.

A general procedure is as follows: 3-methyl-4-cyanoacetophenone is reacted with an acid such as trifluoroacetic acid at an elevated temperature (e.g., 60°C) for several hours[2]. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the product is worked up, typically by adjusting the pH and extracting with an organic solvent like ethyl acetate[2].

The following diagram illustrates a logical relationship for the synthesis of the target compound.

synthesis_pathway cluster_precursor Precursor Synthesis cluster_esterification Esterification start 4-Bromo-2-methylbenzoic acid or 3-methyl-4-cyanoacetophenone precursor 4-acetyl-2-methylbenzoic acid start->precursor Various synthetic routes target This compound precursor->target Acid catalyst reagent Benzyl Alcohol reagent->target

Caption: Synthesis pathway for this compound.

Conclusion

References

In-depth Technical Guide on Theoretical Studies of Benzyl 4-acetyl-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the computational analysis of Benzyl 4-acetyl-2-methylbenzoate, outlining theoretical methodologies, key findings, and potential applications in drug discovery and materials science.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Based on a comprehensive search of available scientific literature, no specific theoretical or computational studies have been published on this compound. Therefore, this guide provides a general framework and methodologies for how such a study would be conducted, drawing on established principles of computational chemistry and examples from studies on structurally related molecules. The quantitative data and specific experimental protocols presented herein are illustrative and based on typical outputs of such theoretical investigations.

Introduction to Theoretical Studies of this compound

This compound is a small organic molecule with potential applications in medicinal chemistry and materials science. Theoretical studies, employing quantum chemical calculations and molecular modeling techniques, are crucial for understanding its structural, electronic, and reactive properties at the molecular level. Such studies can predict its behavior, guide experimental work, and accelerate the design of new derivatives with desired functionalities. This guide outlines the standard theoretical approaches used to characterize molecules like this compound.

Computational Methodology

A typical theoretical investigation of a molecule like this compound would involve a multi-step computational workflow.

Computational_Workflow cluster_setup Initial Setup cluster_dft Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation cluster_application Further Applications (Optional) mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_structure->geom_opt Initial coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized geometry electronic_prop Electronic Properties (HOMO-LUMO, MEP) geom_opt->electronic_prop nmr_ir_calc Spectroscopic Calculations (GIAO for NMR, Vibrational for IR) geom_opt->nmr_ir_calc struct_analysis Structural Parameter Analysis (Bond lengths, angles) geom_opt->struct_analysis electronic_analysis Electronic Structure Analysis (Reactivity, stability) electronic_prop->electronic_analysis spectral_analysis Spectroscopic Correlation (Comparison with experimental data) nmr_ir_calc->spectral_analysis docking Molecular Docking (Interaction with biological targets) struct_analysis->docking electronic_analysis->docking md_sim Molecular Dynamics (Conformational stability) docking->md_sim

Caption: General workflow for theoretical analysis of a small molecule.

Density Functional Theory (DFT) Calculations

DFT is a widely used method for predicting the properties of molecules. A common approach would be to use a functional, such as B3LYP or B3PW91, with a suitable basis set like 6-311G(d,p).[1]

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • The initial 3D structure of this compound is built using molecular modeling software.

  • A geometry optimization is performed using a selected DFT functional and basis set to find the lowest energy conformation of the molecule.[1]

  • Following optimization, a frequency calculation is carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational frequencies for comparison with experimental IR spectra.

Spectroscopic Property Prediction

Theoretical calculations can predict NMR and IR spectra, which are valuable for confirming the molecular structure.

Experimental Protocol: NMR and IR Spectra Calculation

  • NMR: The Gauge-Including Atomic Orbital (GIAO) method is typically employed to calculate the isotropic chemical shifts (¹H and ¹³C NMR).[1] The calculated shifts are often correlated with experimental data to assess the accuracy of the computational model.[1]

  • IR: Vibrational frequencies are obtained from the frequency calculation. The calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors in the theoretical model.

Predicted Molecular Properties

While no specific data exists for this compound, the following tables illustrate the types of quantitative data that would be generated from the aforementioned theoretical studies.

Geometric Parameters

The optimized geometry provides information on bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the molecule's 3D structure.

Table 1: Predicted Geometric Parameters (Illustrative)

Parameter Bond/Angle Calculated Value
Bond Length C=O (acetyl) ~1.22 Å
C=O (ester) ~1.21 Å
C-O (ester) ~1.35 Å
Bond Angle C-C-C (aromatic) ~120°
O=C-O (ester) ~124°

| Dihedral Angle | C-C-C=O (acetyl) | ~180° |

Electronic Properties

Analysis of the electronic properties provides insights into the molecule's reactivity and stability.

Table 2: Predicted Electronic Properties (Illustrative)

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap (ΔE) 4.7 eV

| Dipole Moment | 2.5 D |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. A large HOMO-LUMO gap suggests high kinetic stability. The Molecular Electrostatic Potential (MEP) map would further reveal the electron-rich and electron-poor regions of the molecule, indicating sites for electrophilic and nucleophilic attack.

HOMO_LUMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Energy_Gap Energy Gap (ΔE) Determines Reactivity & Stability LUMO->Energy_Gap HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Energy_Gap->HOMO

Caption: Relationship between HOMO, LUMO, and the energy gap.

Potential Applications in Drug Development

If this compound were to be investigated as a potential drug candidate, theoretical studies could play a significant role.

Molecular Docking

Molecular docking simulations could predict the binding affinity and orientation of this compound within the active site of a target protein.

Experimental Protocol: Molecular Docking

  • The 3D structure of the target protein is obtained from a protein database (e.g., PDB).

  • The optimized structure of this compound (the ligand) is prepared.

  • Docking software (e.g., AutoDock, Glide) is used to predict the most favorable binding poses of the ligand in the protein's active site.

  • The results are analyzed based on the predicted binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Docking_Process Ligand Optimized Ligand (this compound) Docking Molecular Docking Simulation Ligand->Docking Protein Target Protein (e.g., from PDB) Protein->Docking Analysis Analysis of Binding (Energy, Interactions) Docking->Analysis

Caption: A simplified workflow for molecular docking.

Conclusion

While there is currently a lack of specific theoretical research on this compound, this guide outlines the standard computational methodologies that would be employed to characterize it. Such studies would provide invaluable data on its geometry, electronic structure, and potential interactions with biological targets, thereby guiding future experimental research and application development. The protocols and data structures presented here serve as a template for what researchers can expect from a comprehensive theoretical investigation of this molecule.

References

discovery and history of Benzyl 4-acetyl-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-acetyl-2-methylbenzoate is a chemical compound with the CAS number 2270905-72-9.[1] While its direct discovery and detailed historical timeline are not extensively documented in publicly available literature, its significance primarily lies in its role as a chemical intermediate. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications derived from the analysis of its precursor, 4-acetyl-2-methylbenzoic acid, and related benzoate compounds.

Introduction

This compound belongs to the benzoate ester class of organic compounds. Its molecular structure, characterized by a benzyl group ester-linked to a 4-acetyl-2-methylbenzoic acid moiety, suggests its utility in organic synthesis. The presence of both an acetyl and a methyl group on the benzene ring of the benzoic acid portion influences its electronic properties and reactivity. This document aims to consolidate the available technical information on this compound, with a focus on its synthesis and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 2270905-72-9[1]
Molecular Formula C17H16O3[1]
Molecular Weight 268.3 g/mol [1]
Purity 95%[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be logically inferred to proceed via the esterification of its parent carboxylic acid, 4-acetyl-2-methylbenzoic acid, with benzyl alcohol. While a specific protocol for the benzyl ester is not detailed in the provided search results, a general methodology can be constructed based on standard esterification procedures and the synthesis of a related methyl ester.

Synthesis of the Precursor: 4-acetyl-2-methylbenzoic acid

The primary precursor, 4-acetyl-2-methylbenzoic acid (CAS 55860-35-0), is a well-documented organic intermediate.[2][3] Several synthetic routes for its preparation have been reported:

  • From 4-bromo-2-methylbenzoic acid: A high-yield synthesis involves the reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether in the presence of a palladium acetate catalyst. This method reports a yield of 95% after refluxing for 5 hours at 80°C.[2][4]

  • From 3-methyl-4-cyanoacetophenone: This method involves the hydrolysis of 3-methyl-4-cyanoacetophenone using trifluoroacetic acid at 60°C for 12 hours, resulting in an 84% yield of 4-acetyl-2-methylbenzoic acid.[2]

  • From o-methylaniline: A multi-step process starting from o-methylaniline involves bromination, cyanation, and subsequent hydrolysis to yield the desired product.[5]

Proposed Esterification of 4-acetyl-2-methylbenzoic acid to this compound

A plausible method for the synthesis of the title compound involves the Fischer-Speier esterification of 4-acetyl-2-methylbenzoic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol (Hypothetical):

  • To a solution of 4-acetyl-2-methylbenzoic acid (1 equivalent) in an excess of benzyl alcohol (acting as both reactant and solvent), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is added.

  • The reaction mixture is heated to reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess benzyl alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound.

  • Purification can be achieved by column chromatography on silica gel.

This proposed synthesis is illustrated in the workflow diagram below.

G Synthesis of this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Work-up and Purification A 4-acetyl-2-methylbenzoic acid D Reaction Mixture A->D B Benzyl alcohol B->D C H₂SO₄ (catalyst) C->D E Reflux D->E F Crude Product E->F G Solvent Extraction (Ethyl acetate) F->G H Washing (NaHCO₃, Brine) G->H I Drying and Concentration H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or mechanism of action of this compound. However, related compounds offer some insights into potential areas of investigation. For example, benzyl benzoate has been studied for its insecticidal and repellent properties, with research indicating it may act on the nervous system of insects.[6] Additionally, various benzamide derivatives, which can be synthesized from the precursor acid, are known to possess a wide range of pharmacological activities.[7]

Given the lack of direct evidence, any discussion of signaling pathways would be purely speculative. The logical relationship for investigating the potential biological relevance of this compound is depicted below.

G Investigative Logic for Biological Activity A This compound B In vitro screening (e.g., enzyme assays, receptor binding) A->B Initial screening C Cell-based assays (e.g., cytotoxicity, signaling pathway reporters) B->C Further characterization D Identification of molecular targets C->D Target identification E Elucidation of signaling pathways D->E Mechanism of action studies

Caption: Logical workflow for investigating the biological activity of this compound.

Conclusion

This compound is a chemical intermediate whose properties and synthesis are largely inferred from its constituent parts and related compounds. While its own discovery and history are not well-documented, the synthetic routes to its precursor, 4-acetyl-2-methylbenzoic acid, are established. Future research is required to fully characterize this compound, including its spectroscopic data and potential biological activities. The information provided in this guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and similar benzoate esters.

References

Potential Biological Activity of Benzyl 4-acetyl-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-acetyl-2-methylbenzoate is an aromatic ester whose biological activities have not been extensively studied directly. However, analysis of its structural precursor, 4-acetyl-2-methylbenzoic acid, and its closely related analog, methyl 4-acetyl-2-methylbenzoate, reveals a potential for antimicrobial and anti-inflammatory applications. This technical guide synthesizes the available information on the synthesis, potential biological activities, and associated mechanisms of action of derivatives from this chemical scaffold. It provides a foundation for future research and drug development efforts by detailing relevant experimental protocols and potential signaling pathways.

Introduction

Aromatic esters and their derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. This compound, with its characteristic benzyl, acetyl, and methylbenzoate moieties, presents an interesting scaffold for further investigation. While direct studies on this specific molecule are limited, research on analogous compounds provides valuable insights into its potential therapeutic applications.

Derivatives of the closely related methyl 4-acetyl-2-methylbenzoate have been synthesized and evaluated for their antimicrobial properties. Specifically, the synthesis of chalcone and pyrimidine derivatives has shown promise in developing new antimicrobial agents.[1] This suggests that the core structure of 4-acetyl-2-methylbenzoic acid can serve as a versatile starting material for generating compounds with significant biological activity.

Furthermore, the broader class of benzyl benzoate and benzylamine derivatives has been investigated for both antimicrobial and anti-inflammatory effects.[2][3][4][5][6][7][8][9][10][11] These studies often point towards mechanisms involving the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, or direct interference with microbial processes, like the inhibition of bacterial RNA polymerase.

This guide will provide an in-depth look at the synthesis of biologically active derivatives from a closely related compound, detail the experimental methodologies for evaluating their antimicrobial potential, and explore the putative signaling pathways that may be involved.

Synthesis of Bioactive Derivatives

The synthesis of potentially bioactive compounds from the 4-acetyl-2-methylbenzoate scaffold is a key step in exploring its therapeutic potential. A documented approach involves the use of methyl 4-acetyl-2-methylbenzoate to synthesize chalcone and pyrimidine derivatives.[1]

Synthesis of Chalcone and Pyrimidine Derivatives from Methyl 4-acetyl-2-methylbenzoate

A common synthetic route involves the Claisen-Schmidt condensation of methyl 4-acetyl-2-methylbenzoate with various aromatic aldehydes to yield chalcones. These chalcones can then be cyclized with reagents like urea or guanidine hydrochloride to form pyrimidine derivatives.

Experimental Protocol: Synthesis of Chalcone and Pyrimidine Derivatives

Materials:

  • Methyl 4-acetyl-2-methylbenzoate

  • Various aromatic aldehydes

  • 40% Alcoholic NaOH

  • Urea

  • Guanidine hydrochloride

  • Ethanol

  • 10% HCl

Procedure:

Step 1: Synthesis of Chalcone Derivatives

  • Dissolve methyl 4-acetyl-2-methylbenzoate in ethanol.

  • Add an equimolar amount of the desired aromatic aldehyde.

  • Slowly add 40% alcoholic NaOH to the mixture while stirring.

  • Continue stirring at room temperature for the time specified in the relevant literature (typically several hours) until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with 10% HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Step 2: Synthesis of Pyrimidine Derivatives

  • Dissolve the synthesized chalcone derivative in ethanol.

  • Add an equimolar amount of urea or guanidine hydrochloride.

  • Add a catalytic amount of a suitable base (e.g., NaOH or KOH).

  • Reflux the reaction mixture for the time specified in the relevant literature (typically several hours).

  • After completion of the reaction (monitored by TLC), distill off the excess solvent.

  • Neutralize the residue with 10% HCl.

  • Filter the separated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

The following diagram illustrates the general workflow for this synthesis.

G cluster_start Starting Materials cluster_chalcone Chalcone Synthesis cluster_pyrimidine Pyrimidine Synthesis start1 Methyl 4-acetyl-2-methylbenzoate condense Claisen-Schmidt Condensation (40% Alcoholic NaOH) start1->condense start2 Aromatic Aldehydes start2->condense chalcone Chalcone Derivatives condense->chalcone cyclize Cyclocondensation chalcone->cyclize reagents Urea or Guanidine HCl + Base reagents->cyclize pyrimidine Pyrimidine Derivatives cyclize->pyrimidine

Synthesis workflow for chalcone and pyrimidine derivatives.

Potential Biological Activity: Antimicrobial Effects

Derivatives of methyl 4-acetyl-2-methylbenzoate have been reported to possess antimicrobial activity against both gram-positive and gram-negative bacteria.[1] While specific quantitative data for these derivatives is not publicly available in the abstract, the study indicates that Minimum Inhibitory Concentrations (MICs) were determined, suggesting varying levels of potency across the synthesized compounds.

Quantitative Data

The following table is a template for presenting the antimicrobial activity of synthesized derivatives. In the absence of specific data from the primary literature, this table serves as an example of how results would be structured.

Compound IDDerivative ClassTest Organism (Gram +)MIC (µg/mL)Test Organism (Gram -)MIC (µg/mL)
5a Pyrimidine (from Urea)Staphylococcus aureusData not availableEscherichia coliData not available
6a Pyrimidine (from Guanidine)Staphylococcus aureusData not availableEscherichia coliData not available
... ...............

Note: The above table is for illustrative purposes. Specific MIC values would need to be extracted from the full-text scientific literature.

Experimental Protocol for Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the Kirby-Bauer disk diffusion test for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Kirby-Bauer Disk Diffusion and MIC Determination

Materials:

  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized compounds

  • Standard antibiotic disks (for control)

  • Sterile filter paper disks

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • 96-well microtiter plates

Procedure:

Part 1: Kirby-Bauer Disk Diffusion Assay (Qualitative)

  • Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to match the 0.5 McFarland turbidity standard.

  • Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a confluent lawn of bacteria.

  • Impregnate sterile filter paper disks with a known concentration of the synthesized compounds and allow the solvent to evaporate.

  • Place the impregnated disks, along with standard antibiotic control disks, onto the surface of the inoculated MHA plate.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disk in millimeters.

Part 2: Broth Microdilution for MIC Determination (Quantitative)

  • Perform serial two-fold dilutions of the synthesized compounds in MHB in a 96-well microtiter plate.

  • Prepare a standardized bacterial suspension as described above and further dilute it in MHB.

  • Inoculate each well of the microtiter plate with the diluted bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The workflow for determining antimicrobial susceptibility is depicted below.

G cluster_prep Preparation cluster_kirby Kirby-Bauer Assay cluster_mic MIC Determination culture Bacterial Culture inocolum Standardized Inoculum (0.5 McFarland) culture->inocolum lawn Inoculate MHA Plate inocolum->lawn inoculate_mic Inoculate with Bacteria inocolum->inoculate_mic disks Apply Compound-Impregnated Disks lawn->disks incubate_kb Incubate disks->incubate_kb measure Measure Zone of Inhibition incubate_kb->measure dilute Serial Dilution of Compound in MHB dilute->inoculate_mic incubate_mic Incubate inoculate_mic->incubate_mic read_mic Determine Lowest Concentration with No Growth (MIC) incubate_mic->read_mic G cluster_transcription Bacterial Transcription Initiation rnap RNA Polymerase Core Enzyme holoenzyme RNAP Holoenzyme rnap->holoenzyme sigma Sigma Factor sigma->holoenzyme dna Promoter DNA holoenzyme->dna transcription Transcription Initiation dna->transcription inhibitor Benzyl Benzoate Derivative inhibitor->holoenzyme Inhibits formation or DNA binding G cluster_nfkb Canonical NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Gene Expression nucleus->genes Activates inhibitor Potential Anti-inflammatory Compound inhibitor->ikk Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 4-acetyl-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step protocol for the synthesis of Benzyl 4-acetyl-2-methylbenzoate, a potentially valuable intermediate in pharmaceutical and organic synthesis. The synthesis begins with the readily available starting material, 4-bromo-2-methylbenzoic acid.

Overall Synthesis Workflow

The synthesis is a two-step process. The first step involves a palladium-catalyzed acylation of 4-bromo-2-methylbenzoic acid to yield 4-acetyl-2-methylbenzoic acid. The second step is the esterification of the resulting carboxylic acid with benzyl alcohol to produce the final product, this compound.

Synthesis_Workflow Start 4-bromo-2-methylbenzoic acid Intermediate 4-acetyl-2-methylbenzoic acid Start->Intermediate Step 1: Palladium-Catalyzed Acetylation Final This compound Intermediate->Final Step 2: Esterification

Figure 1. Two-step synthesis of this compound.

Step 1: Synthesis of 4-acetyl-2-methylbenzoic acid

This protocol is adapted from a palladium-catalyzed reaction using n-butyl vinyl ether as the acetyl source.[1][2][3]

Reaction Scheme:
Experimental Protocol:
  • Reagent Preparation: In a clean, dry reaction vessel, combine 4-bromo-2-methylbenzoic acid, potassium carbonate, 1,3-bis(diphenylphosphino)propane (DPPF), and palladium(II) acetate.

  • Solvent Addition: Add n-butanol as the solvent.

  • Inert Atmosphere: Degas the reaction mixture and purge with an inert gas, such as nitrogen or argon.

  • Reaction: Heat the mixture to reflux and maintain for approximately 5 hours.

  • Work-up:

    • Cool the reaction mixture to 80°C.

    • Remove n-butanol and excess n-butyl vinyl ether by distillation under reduced pressure.

    • Add toluene and water to the residue.

    • Neutralize the mixture with concentrated hydrochloric acid.

    • Separate the aqueous phase. The toluene solution contains the desired product.

  • Purification: The product can be further purified by crystallization or column chromatography.

Quantitative Data:
Reagent/ParameterMolar Ratio/ConditionNotes
4-bromo-2-methylbenzoic acid1.0 eqStarting material
n-butyl vinyl ether3.0 eqAcetyl source
Potassium carbonate1.2 eqBase
Palladium(II) acetate0.002 eqCatalyst
1,3-bis(diphenylphosphino)propane (DPPF)0.006 eqLigand
n-butanol-Solvent
Reaction TemperatureReflux-
Reaction Time5 hours[1]
Yield ~95% [3]

Step 2: Synthesis of this compound

This protocol is a general acid-catalyzed esterification method.

Reaction Scheme:
Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-acetyl-2-methylbenzoic acid in a suitable solvent such as toluene.

  • Reagent Addition: Add benzyl alcohol and a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:
Reagent/ParameterMolar Ratio/ConditionNotes
4-acetyl-2-methylbenzoic acid1.0 eqStarting material
Benzyl alcohol1.2 eqEsterifying agent
Sulfuric acidCatalytic amountCatalyst
Toluene-Solvent (allows azeotropic removal of water)
Reaction TemperatureReflux-
Reaction TimeVaries (monitor by TLC)-
Yield - Dependent on reaction scale and purification

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium compounds are toxic and should be handled with care.

  • Concentrated acids are corrosive and should be handled with extreme caution.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

References

Application Notes and Protocols: Benzyl 4-acetyl-2-methylbenzoate Derivatives in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the proposed use of halogenated derivatives of Benzyl 4-acetyl-2-methylbenzoate in palladium-catalyzed cross-coupling reactions. While direct palladium-catalyzed reactions involving the C-H bonds of this compound are not widely documented, its bromo-substituted analogue, Benzyl 4-acetyl-5-bromo-2-methylbenzoate, serves as an excellent and versatile substrate for forming carbon-carbon bonds. This document focuses on the Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.

Introduction to Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[1][3] Its popularity stems from the mild reaction conditions, broad functional group tolerance, commercial availability of reagents, and the low toxicity of the boron-containing byproducts.[2][3]

Aryl bromides are common substrates in Suzuki-Miyaura couplings due to their optimal reactivity in the crucial oxidative addition step with the Pd(0) catalyst.[4][5] For the purpose of these application notes, we propose the use of Benzyl 4-acetyl-5-bromo-2-methylbenzoate as a versatile building block. The presence of the bromo-substituent provides a reactive handle for palladium catalysis, while the ester and ketone functionalities are generally well-tolerated, making it an ideal candidate for late-stage functionalization in complex molecule synthesis.

Proposed Reaction: Suzuki-Miyaura Coupling of Benzyl 4-acetyl-5-bromo-2-methylbenzoate

The general scheme for the proposed Suzuki-Miyaura coupling reaction is presented below. Benzyl 4-acetyl-5-bromo-2-methylbenzoate is coupled with a variety of arylboronic acids to yield the corresponding biaryl products.

sub Benzyl 4-acetyl-5-bromo-2-methylbenzoate plus1 + sub->plus1 arrow_line boronic Arylboronic Acid (R-B(OH)₂) arrow Pd Catalyst, Base Solvent, Heat plus1->boronic product Coupled Product arrow_line->product

Caption: General scheme of the Suzuki-Miyaura reaction.

Data Presentation: Expected Outcomes

The following table summarizes the expected products and plausible yields for the Suzuki-Miyaura coupling of Benzyl 4-acetyl-5-bromo-2-methylbenzoate with various representative arylboronic acids. The yields are estimated based on similar transformations reported in the literature for aryl bromides bearing electron-withdrawing groups.[5][6][7]

EntryArylboronic Acid (R-B(OH)₂)Product StructureExpected Yield (%)
1Phenylboronic acidBenzyl 4-acetyl-5-phenyl-2-methylbenzoate85-95
24-Methoxyphenylboronic acidBenzyl 4-acetyl-5-(4-methoxyphenyl)-2-methylbenzoate80-92
34-Fluorophenylboronic acidBenzyl 4-acetyl-5-(4-fluorophenyl)-2-methylbenzoate82-94
43-Tolylboronic acidBenzyl 4-acetyl-5-(3-tolyl)-2-methylbenzoate88-96
52-Thiopheneboronic acidBenzyl 4-acetyl-5-(thiophen-2-yl)-2-methylbenzoate75-88

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction of Benzyl 4-acetyl-5-bromo-2-methylbenzoate with phenylboronic acid (Table 1, Entry 1).

Materials:

  • Benzyl 4-acetyl-5-bromo-2-methylbenzoate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Sphos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating plate/oil bath

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add Benzyl 4-acetyl-5-bromo-2-methylbenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Sphos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product, Benzyl 4-acetyl-5-phenyl-2-methylbenzoate.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Weigh Reagents: Aryl Bromide, Boronic Acid, Catalyst, Ligand, Base B Add to Schlenk Tube A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvents (Dioxane/Water) C->D E Heat Reaction Mixture (e.g., 100 °C) with Stirring D->E F Monitor Progress (TLC / GC-MS) E->F G Cool to RT & Quench F->G H Extract with Organic Solvent G->H I Wash, Dry & Concentrate H->I J Purify via Column Chromatography I->J K K J->K Characterize Product (NMR, MS)

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle and Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main stages: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label oa_complex Ar-Pd(II)(X)L₂ trans_label Transmetalation oa_complex->trans_label trans_complex Ar-Pd(II)(R)L₂ re_label Reductive Elimination trans_complex->re_label product_complex [Ar-R-Pd(0)L₂] product_complex->pd0  + Ar-R oa_label->oa_complex  + Ar-X trans_label->trans_complex  + [R-B(OH)₃]⁻ re_label->product_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Benzyl 4-acetyl-5-bromo-2-methylbenzoate, forming a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (the initial aryl bromide backbone and the newly transferred aryl group) are coupled together and eliminated from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2]

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.

  • Organic solvents like 1,4-dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Reactions at elevated temperatures should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Synthesis of Benzyl 4-acetyl-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl 4-acetyl-2-methylbenzoate and its derivatives are organic compounds of interest in medicinal chemistry and materials science. The structural motif of a substituted benzoic acid provides a versatile scaffold for the development of novel molecules. This document provides detailed experimental protocols for the synthesis of the key precursor, 4-acetyl-2-methylbenzoic acid, its subsequent conversion to this compound, and the synthesis of further derivatives such as chalcones. These protocols are intended for researchers in organic synthesis, drug discovery, and related fields.

Overall Synthetic Pathway

The synthesis of this compound derivatives typically follows a multi-step pathway. The process begins with the synthesis of the key intermediate, 4-acetyl-2-methylbenzoic acid, from commercially available precursors. This acid is then esterified to yield the target benzyl ester. The resulting compound can be further modified, for example, through a Claisen-Schmidt condensation to form chalcone derivatives.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Derivative Synthesis Start 3-methyl-4-cyanoacetophenone Acid 4-acetyl-2-methylbenzoic acid Start->Acid Hydrolysis (Trifluoroacetic Acid) Ester This compound Acid->Ester Benzyl Bromide, KOH, TEAB Chalcone Chalcone Derivative Ester->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Claisen-Schmidt Condensation

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-acetyl-2-methylbenzoic acid

This protocol describes the synthesis of the key precursor, 4-acetyl-2-methylbenzoic acid, via the hydrolysis of 3-methyl-4-cyanoacetophenone.[1][2]

Materials:

  • 3-methyl-4-cyanoacetophenone

  • Trifluoroacetic acid

  • 10% Sodium carbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Add 1-mmol equivalent (e.g., 1.59 g) of 3-methyl-4-cyanoacetophenone to a 100 mL flask.[1]

  • Add 10 mL of trifluoroacetic acid to the flask.[1]

  • Heat the reaction mixture to 60°C and stir for 12 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by adding 10% sodium carbonate solution until the pH reaches 2.[1]

  • Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.[1]

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the product.[1] The expected product is a beige solid with a typical yield of around 84%.[1]

Protocol 2: Synthesis of this compound

This protocol details the esterification of 4-acetyl-2-methylbenzoic acid with benzyl bromide using a phase-transfer catalyst. This method is effective for achieving high yields.[3]

Materials:

  • 4-acetyl-2-methylbenzoic acid

  • Potassium hydroxide (KOH)

  • Benzyl bromide

  • Triethylbenzylammonium bromide (TEAB)

  • Dichloroethane

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-acetyl-2-methylbenzoic acid in dichloroethane.

  • In a separate beaker, dissolve 1 equivalent of KOH in water.

  • Add the aqueous KOH solution to the flask containing the acid.

  • Add the phase-transfer catalyst, TEAB (0.05 equivalents).[3]

  • Add 1 equivalent of benzyl bromide to the mixture.

  • Heat the biphasic mixture to 50-80°C with vigorous stirring.[3]

  • Continue the reaction for several hours, monitoring progress by TLC.

  • Upon completion, cool the reaction, transfer to a separatory funnel, and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of Chalcone Derivatives

This protocol describes the Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form a chalcone derivative. The procedure is adapted from the synthesis using the corresponding methyl ester.[4]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Methanol

  • 40% aqueous Sodium hydroxide (NaOH) solution

  • Crushed ice

  • Beaker and magnetic stirrer

Procedure:

  • Dissolve 1 equivalent of this compound and 1 equivalent of the desired aromatic aldehyde in methanol (approx. 25 mL per 0.01 mol) in a beaker at room temperature (25-30°C).[4]

  • Slowly add 40% aqueous NaOH solution dropwise until the solution becomes basic (pH > 10).[4]

  • Stir the reaction mixture vigorously at room temperature for 3 to 5 hours.[4]

  • Monitor the reaction by TLC using an ethyl acetate:hexane (7:3) mobile phase.[4]

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice.[4]

  • The solid product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following table summarizes yields and other quantitative data for representative compounds synthesized through these or similar protocols.

Compound NameStarting Material(s)Yield (%)Melting Point (°C)Analytical Data Reference
4-acetyl-2-methylbenzoic acid3-methyl-4-cyanoacetophenone84%-Synthesis from cyanoacetophenone precursor.[1]
4-acetyl-2-methylbenzoic acid4-bromo-2-methylbenzoic acid, n-butyl vinyl ether95%-Synthesis via palladium-catalyzed reaction.[1]
Methyl 4-acetyl-2-methylbenzoate4-acetyl-2-methylbenzoic acid, Thionyl chloride, Methanol94.2%-¹H NMR (400 MHz, CDCl₃) δ: 7.81-7.94 (m, 3H), 3.89 (s, 3H), 2.62 (s, 3H), 2.60 (s, 3H).[5]
4-acetyl-2-methylbenzamide4-acetyl-2-methylbenzoic acid, Thionyl chloride, Ammonia92.5%-¹H NMR (400 MHz, CDCl₃) δ: 7.58-7.82 (m, 3H), 5.86 (s, 2H), 2.59 (s, 3H), 2.57 (s, 3H).[5]
Chalcone & Pyrimidine DerivativesMethyl 4-acetyl-2-methylbenzoate, Aldehydes, Urea43-68%114-233°CYields and melting points vary depending on the specific derivative synthesized.[4]

Detailed Workflow Visualization

The following diagram illustrates the key steps and conditions for the synthesis of the target compound, this compound, as outlined in Protocol 2.

G Reactants Input Materials: - 4-acetyl-2-methylbenzoic acid - Benzyl bromide - KOH, TEAB - Dichloroethane, Water Mixing Combine reactants in a biphasic system. Reactants->Mixing Heating Heat to 50-80°C with vigorous stirring. Mixing->Heating Monitoring Monitor reaction progress by TLC. Heating->Monitoring Workup Workup: 1. Cool mixture 2. Separate layers 3. Wash organic phase Monitoring->Workup Isolation Isolation: 1. Dry with Na₂SO₄ 2. Concentrate solvent Workup->Isolation Purification Purify by column chromatography Isolation->Purification Product Final Product: This compound Purification->Product

References

Application Notes and Protocols: Benzyl 4-acetyl-2-methylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Benzyl 4-acetyl-2-methylbenzoate is a novel chemical entity with limited publicly available data on its specific biological activities. The following application notes and protocols are based on the known medicinal chemistry of its constituent structural motifs: acetophenone, methylbenzoate, and benzyl benzoate. These are intended to serve as a guide for initiating research and development efforts with this compound.

Introduction

This compound is a unique ester molecule that combines several chemical features known to be important for biological activity. Its structure comprises a central methylbenzoate core, an acetophenone moiety, and a benzyl ester group. While this specific combination has not been extensively studied, its components are well-represented in a wide range of pharmacologically active compounds.

  • Acetophenone Derivatives: This class of compounds is known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic (anticancer) effects.[1][2][3][4][5] The ketone group and the aromatic ring are key features for interaction with biological targets.[2]

  • Methylbenzoate Derivatives: Analogues of methylbenzoate have been investigated as potential inhibitors of the pentose phosphate pathway, a metabolic route implicated in cancer progression and drug resistance.[6] Other derivatives have shown promise as antifungal agents.[7]

  • Benzyl Benzoate: The parent compound, benzyl benzoate, is a well-established medicine for the treatment of scabies and lice, acting as a neurotoxin to these parasites.[8][9][10][11][12]

Given this background, this compound is a promising scaffold for the development of new therapeutic agents. It is a valuable candidate for inclusion in screening libraries for a variety of disease targets, particularly in oncology, infectious diseases, and inflammatory conditions.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, this compound could be investigated for the following applications:

  • Anticancer Agent: The acetophenone moiety is present in numerous cytotoxic compounds, and the methylbenzoate core has been linked to the inhibition of cancer-related metabolic pathways.[1][6]

  • Antimicrobial Agent: Acetophenone and methylbenzoate derivatives have demonstrated antibacterial and antifungal properties.[2][5][7]

  • Anti-inflammatory Agent: Certain acetophenone derivatives have shown potent anti-inflammatory activity.[2][4]

  • Antiparasitic Agent: The benzyl benzoate substructure suggests potential as a treatment for parasitic infections.[8][10][11]

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activity of compounds structurally related to this compound. This data can serve as a benchmark for future studies.

Compound ClassSpecific CompoundBiological ActivityIC50 / MIC ValueReference
Methylbenzoate Derivative Methyl 4-aminobenzoate analogueG6PD Inhibition100.8 µM[6]
Methylbenzoate Derivative Methyl 4-aminobenzoate analogue6PGD Inhibition206 µM[6]
Methylbenzoate Derivative Pentyl 3-methyl-4-nitrobenzoateAntifungal (C. guilliermondii)31 µM[7]
Acetophenone Derivative 2,4,6-trihydroxy-3-geranyl acetophenoneAnti-inflammatory (LTC4 production)1.8 µM[1]
Acetophenone Derivative Natural acetophenone derivativeCytotoxicity (HeLa cells)27.35 µg/mL[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a proposed two-step synthesis starting from the commercially available 4-acetyl-2-methylbenzoic acid.

Step 1: Synthesis of 4-acetyl-2-methylbenzoyl chloride

  • To a solution of 4-acetyl-2-methylbenzoic acid (1.0 eq) in dry toluene, add a catalytic amount of N,N-dimethylformamide (DMF).[13]

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 60-65°C and stir for 5 hours, monitoring the reaction by TLC.[14]

  • After completion, remove the excess thionyl chloride and toluene by distillation under reduced pressure to obtain the crude 4-acetyl-2-methylbenzoyl chloride.[13]

Step 2: Esterification to this compound

  • Dissolve the crude 4-acetyl-2-methylbenzoyl chloride in a suitable solvent like dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of benzyl alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification 4-acetyl-2-methylbenzoic acid 4-acetyl-2-methylbenzoic acid SOCl2, DMF (cat.), Toluene SOCl2, DMF (cat.), Toluene 4-acetyl-2-methylbenzoic acid->SOCl2, DMF (cat.), Toluene Heat (60-65 C) Heat (60-65 C) SOCl2, DMF (cat.), Toluene->Heat (60-65 C) 4-acetyl-2-methylbenzoyl chloride 4-acetyl-2-methylbenzoyl chloride Heat (60-65 C)->4-acetyl-2-methylbenzoyl chloride Benzyl Alcohol, Et3N, DCM Benzyl Alcohol, Et3N, DCM 4-acetyl-2-methylbenzoyl chloride->Benzyl Alcohol, Et3N, DCM This compound This compound Benzyl Alcohol, Et3N, DCM->this compound G Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate Treat with this compound Treat with this compound Seed cells in 96-well plate->Treat with this compound Incubate (48-72h) Incubate (48-72h) Treat with this compound->Incubate (48-72h) Add MTT reagent Add MTT reagent Incubate (48-72h)->Add MTT reagent Incubate (4h) Incubate (4h) Add MTT reagent->Incubate (4h) Solubilize formazan (DMSO) Solubilize formazan (DMSO) Incubate (4h)->Solubilize formazan (DMSO) Read absorbance (570 nm) Read absorbance (570 nm) Solubilize formazan (DMSO)->Read absorbance (570 nm) Calculate IC50 Calculate IC50 Read absorbance (570 nm)->Calculate IC50 G Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation B4AMB Benzyl 4-acetyl- 2-methylbenzoate B4AMB->IKK Potential Inhibition

References

Application Notes and Protocols: Benzyl 4-acetyl-2-methylbenzoate as a Versatile Building Block for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-acetyl-2-methylbenzoate is a valuable aromatic ketone that serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The presence of a reactive acetyl group and a benzoate moiety on the same aromatic ring allows for a range of chemical transformations, making it an attractive building block in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of chalcones and pyrimidines using a close analogue, methyl 4-acetyl-2-methylbenzoate, as a representative scaffold. The methodologies and principles outlined here are expected to be directly applicable to the benzyl ester as well.

The core reactivity of this building block lies in the condensation of the acetyl group with various aldehydes to form chalcones, which are key intermediates possessing an α,β-unsaturated carbonyl system. These chalcones can then undergo cyclocondensation reactions with reagents like urea or guanidine to yield highly functionalized pyrimidine derivatives. Pyrimidines are a critical class of N-heterocycles found in numerous biologically active compounds and approved drugs.

I. Synthesis of Chalcone Intermediates

The Claisen-Schmidt condensation of methyl 4-acetyl-2-methylbenzoate with various aromatic aldehydes in the presence of a base affords a series of chalcone derivatives. These compounds are valuable intermediates for the subsequent synthesis of pyrimidines and other heterocyclic systems.

Reaction Pathway for Chalcone Synthesis

chalcone_synthesis start Methyl 4-acetyl-2-methylbenzoate reagents Methanol 40% aq. NaOH start->reagents aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->reagents product Methyl 4-((E)-3-(aryl)acryloyl)-2-methylbenzoate (Chalcone) reagents->product Stir, 3.0-4.5 hrs Room Temperature

Caption: Synthesis of Chalcones via Claisen-Schmidt Condensation.

Experimental Protocol: General Procedure for the Preparation of Chalcones
  • To a solution of methyl 4-acetyl-2-methylbenzoate (0.01 mol) in methanol (25 ml), add the desired aromatic aldehyde (0.01 mol).

  • To this mixture, add a 40% aqueous solution of sodium hydroxide dropwise at room temperature (25-30°C) until the pH of the solution is greater than 10.

  • Stir the reaction mixture for 3.0-4.5 hours at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3).

  • Upon completion of the reaction, pour the mixture into crushed ice.

  • Neutralize the solution, which will cause the solid product to separate.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone derivative.[1]

Quantitative Data for Chalcone Synthesis

The following table summarizes the reaction outcomes for the synthesis of various chalcone derivatives from methyl 4-acetyl-2-methylbenzoate.

Aldehyde Substituent (Ar)Reaction Time (hrs)
2-Hydroxy3.5
3-Nitro4.0
4-Nitro4.0
4-Hydroxy3.0
4-Hydroxy-3-methoxy3.5
4-Chloro4.5
4-Fluoro4.0
Phenyl3.5
4-Methoxy3.0
2-Chloro4.5

II. Synthesis of Pyrimidine Derivatives

The synthesized chalcones can be readily converted into pyrimidine derivatives through cyclocondensation with urea or guanidine hydrochloride in the presence of a base. This reaction provides a straightforward route to a library of substituted pyrimidines.

Reaction Pathway for Pyrimidine Synthesis

pyrimidine_synthesis chalcone Methyl 4-((E)-3-(aryl)acryloyl)-2-methylbenzoate (Chalcone) conditions Absolute Ethanol Alcoholic KOH chalcone->conditions reagent Urea or Guanidine Hydrochloride reagent->conditions product Substituted Pyrimidine conditions->product Reflux, 10-14 hrs

Caption: Synthesis of Pyrimidines from Chalcone Intermediates.

Experimental Protocols

General Procedure for the Preparation of Oxopyrimidines (from Urea)

  • A mixture of the appropriate methyl 4-((E)-3-(aryl)acryloyl)-2-methylbenzoate (0.01 mol) and urea (0.01 mol) in absolute ethanol (20 ml) is prepared.

  • Add alcoholic potassium hydroxide to the mixture and reflux on a water bath for 12-14 hours.

  • Monitor the reaction progress by TLC using a mobile phase of Toluene:Methanol (8:2).

  • After completion, distill off the excess solvent.

  • Neutralize the residue, which will result in the precipitation of the solid product.

  • Filter the solid and recrystallize from ethanol.[1]

General Procedure for the Preparation of 2-Aminopyrimidines (from Guanidine Hydrochloride)

  • A mixture of the appropriate methyl 4-((E)-3-(aryl)acryloyl)-2-methylbenzoate (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol (20 ml) is prepared.

  • Add alcoholic potassium hydroxide to the mixture and reflux on a water bath for 10 hours.

  • Monitor the reaction progress by TLC using a mobile phase of Toluene:Methanol (7:3).

  • After completion, distill off the excess solvent.

  • Neutralize the residue with 10% HCl, leading to the separation of the solid product.

  • Filter the solid and recrystallize from ethanol.[1]

Quantitative Data for Pyrimidine Synthesis

The following tables summarize the yields for the synthesis of various pyrimidine derivatives.

Table 1: Synthesis of 4-(6-(aryl)-1,2-dihydro-2-oxopyrimidin-4-yl)-2-methylbenzoic acid derivatives

Aryl SubstituentYield (%)
4-Fluorophenyl62
2-Chlorophenyl68

Table 2: Synthesis of 4-(2-amino-6-(aryl)pyrimidin-4-yl)-2-methylbenzoic acid derivatives

Aryl SubstituentYield (%)
2-Hydroxyphenyl55
3-Nitrophenyl45
4-Hydroxyphenyl52
4-(Dimethylamino)phenyl57
4-Hydroxy-3-methoxyphenyl43
4-Chlorophenyl60
4-Nitrophenyl57
Phenyl53
4-Methoxyphenyl58
4-Fluorophenyl65

Conclusion

This compound and its analogues are highly effective building blocks for the synthesis of diverse heterocyclic compounds. The straightforward and efficient protocols for the preparation of chalcones and their subsequent conversion to pyrimidines provide a robust platform for generating libraries of novel molecules for screening in drug discovery and development programs. The presented data and methodologies offer a solid foundation for researchers to explore the chemical space around this versatile scaffold.

References

Application Notes and Protocols for the Large-Scale Synthesis of Benzyl 4-acetyl-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale industrial synthesis of Benzyl 4-acetyl-2-methylbenzoate, a key intermediate in the production of active pharmaceutical ingredients (APIs) and other fine chemicals, notably the insecticide Fluralaner.[1][2] The synthesis involves a two-step process: the preparation of 4-acetyl-2-methylbenzoic acid followed by its esterification with benzyl alcohol. This guide presents multiple viable synthetic routes for the precursor and details a robust protocol for the final benzylation step suitable for industrial applications. All quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.

Introduction

Synthetic Pathways Overview

The overall synthesis of this compound can be logically divided into two main stages:

  • Synthesis of the Precursor: Preparation of 4-acetyl-2-methylbenzoic acid.

  • Esterification: Benzylation of 4-acetyl-2-methylbenzoic acid to yield the final product.

A schematic overview of the synthetic strategy is presented below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Esterification Starting Materials Starting Materials 4-acetyl-2-methylbenzoic acid 4-acetyl-2-methylbenzoic acid Starting Materials->4-acetyl-2-methylbenzoic acid Oxidation / Hydrolysis This compound This compound 4-acetyl-2-methylbenzoic acid->this compound Esterification Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->this compound

Caption: Overall synthetic workflow for this compound.

Stage 1: Large-Scale Synthesis of 4-acetyl-2-methylbenzoic acid

Several methods have been reported for the industrial production of 4-acetyl-2-methylbenzoic acid. The choice of method often depends on the availability and cost of starting materials, as well as environmental and safety considerations. Below are summaries and protocols for three prominent routes.

Quantitative Data for Precursor Synthesis
RouteStarting MaterialKey Reagents/CatalystSolventYield (%)Purity (%)Reference
1 3,4-DimethylacetophenoneHydrogen Peroxide, Sodium TungstateAcetonitrile62>99 (after recrystallization)[3]
2 2-FluorotolueneAcetyl Chloride, AlCl₃, Cyanating agent, AcidDichloromethane, ChloroformHigh (multi-step)Not specified[1]
3 4-Bromo-2-methylbenzoic acidn-Butyl vinyl ether, Palladium acetaten-Butanol95Not specified[4][5][6]
Experimental Protocols for Precursor Synthesis

Protocol 1: Oxidation of 3,4-Dimethylacetophenone

This method provides a high-purity product through a direct oxidation process.

  • Materials: 3,4-Dimethylacetophenone, Acetonitrile, Rose Bengal, 30% Hydrogen Peroxide, Sodium Tungstate, Ethyl Acetate, Toluene.

  • Procedure:

    • In a suitable reactor, charge 3,4-dimethylacetophenone (1 mol), acetonitrile, and rose bengal.

    • Add a portion of 30% hydrogen peroxide and stir at room temperature for 1 hour.

    • Heat the mixture to 40-45°C and add sodium tungstate.

    • Slowly add the remaining 30% hydrogen peroxide over approximately 5 hours, maintaining the temperature at 40-45°C.

    • Monitor the reaction by HPLC until the starting material is less than 5%.

    • Quench the excess hydrogen peroxide with a saturated solution of sodium sulfite.

    • Remove acetonitrile by distillation under reduced pressure.

    • Extract the residue with ethyl acetate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from toluene to yield 4-acetyl-2-methylbenzoic acid with a purity of >99%.[3]

Protocol 2: Multi-step Synthesis from 2-Fluorotoluene

This route involves several steps including acylation, cyanation, and hydrolysis.

  • Materials: 2-Fluorotoluene, Acetyl Chloride, Aluminum Trichloride, Dichloromethane, Cyanating agent, Acid for hydrolysis.

  • Procedure:

    • Acylation: React 2-fluorotoluene with acetyl chloride in the presence of aluminum trichloride in dichloromethane to produce 4-fluoro-3-methylacetophenone.

    • Cyanation: The resulting intermediate is then subjected to a cyanation reaction to replace the fluorine atom with a cyano group, yielding 3-methyl-4-cyanoacetophenone.

    • Hydrolysis: Finally, the cyano group is hydrolyzed under acidic conditions to the carboxylic acid, affording 4-acetyl-2-methylbenzoic acid.[1]

Protocol 3: Palladium-Catalyzed Reaction of 4-Bromo-2-methylbenzoic acid

This method offers a high yield in a single step from a brominated precursor.

  • Materials: 4-Bromo-2-methylbenzoic acid, n-Butyl vinyl ether, Palladium acetate, 1,3-bis(diphenylphosphino)propane, Potassium carbonate, n-Butanol, Toluene.

  • Procedure:

    • To a suspension of 4-bromo-2-methylbenzoic acid (100 mmol) in n-butanol, add potassium carbonate (120 mmol), n-butyl vinyl ether (300 mmol), palladium acetate (0.2 mmol), and 1,3-bis(diphenylphosphino)propane (0.6 mmol).

    • Degas the reactor and purge with nitrogen.

    • Reflux the mixture for 5 hours.

    • Cool the reaction mixture and distill off n-butanol and excess n-butyl vinyl ether under reduced pressure.

    • Add toluene and water, then neutralize with concentrated hydrochloric acid.

    • Separate the aqueous phase. The toluene solution contains 4-acetyl-2-methylbenzoic acid.[5][6] A yield of 95% has been reported for this method.[4][5][6]

Stage 2: Large-Scale Esterification of 4-acetyl-2-methylbenzoic acid

The final step is the benzylation of the carboxylic acid precursor. Fischer-Speier esterification is a classic and industrially viable method.

Quantitative Data for Benzylation
MethodCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Fischer Esterification Sulfuric AcidToluene (with Dean-Stark trap)Reflux (~110)4-885-95 (estimated)>98 (after purification)
Benzyl Chloride Reaction Quaternary Ammonium SaltToluene80-1203-6High>98 (after purification)
Experimental Protocol for Benzylation: Fischer Esterification

This protocol is a standard and scalable method for producing benzyl esters.

  • Materials: 4-acetyl-2-methylbenzoic acid, Benzyl alcohol, Toluene, Sulfuric acid (concentrated), Sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • In a reactor equipped with a Dean-Stark trap and a reflux condenser, charge 4-acetyl-2-methylbenzoic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 4-8 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain crude this compound.

    • Purify the crude product by vacuum distillation or recrystallization to achieve a purity of >98%.

G Charge Reactor Charge Reactor Add Acid_Cat Add Sulfuric Acid Charge Reactor->Add Acid_Cat 4-acetyl-2-methylbenzoic acid, Benzyl alcohol, Toluene Heat to Reflux Heat to Reflux Add Acid_Cat->Heat to Reflux Collect Water Collect Water in Dean-Stark Heat to Reflux->Collect Water Monitor Reaction Monitor Reaction Collect Water->Monitor Reaction TLC/HPLC Cool Down Cool Down Monitor Reaction->Cool Down Reaction Complete Workup Aqueous Workup Cool Down->Workup Purification Vacuum Distillation / Recrystallization Workup->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for Fischer Esterification of 4-acetyl-2-methylbenzoic acid.

Safety and Handling Precautions

  • 4-acetyl-2-methylbenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzyl alcohol: Harmful if swallowed or inhaled. Use in a well-ventilated area.

  • Sulfuric acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Use in a well-ventilated area away from ignition sources.

  • Benzyl chloride: Toxic and lachrymatory. Handle only in a well-ventilated fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The large-scale synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. The protocols outlined in this document provide viable and scalable methods for its production. The choice of the synthetic route for the precursor, 4-acetyl-2-methylbenzoic acid, will depend on economic and logistical factors, with the palladium-catalyzed route from 4-bromo-2-methylbenzoic acid offering the highest reported yield. The subsequent Fischer esterification with benzyl alcohol is a reliable and well-established method for obtaining the final product in high purity and good yield on an industrial scale. Careful optimization of reaction conditions and adherence to safety protocols are paramount for a successful and safe manufacturing process.

References

Application Notes: Benzyl 4-acetyl-2-methylbenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl 4-acetyl-2-methylbenzoate is a versatile organic intermediate poised for application in the synthesis of novel agrochemicals. While direct literature on this specific benzyl ester is emerging, the core structure, 4-acetyl-2-methylbenzoic acid and its methyl ester, are recognized as crucial building blocks for various heterocyclic compounds with significant biological activity.[1][2][3] The acetyl group and the substituted benzene ring offer reactive sites for constructing complex molecular architectures, particularly heterocyclic systems like pyrimidines, which are prevalent in modern crop protection agents.[4] The benzyl ester functionality, compared to a methyl ester, provides an alternative synthetic handle, as it can be selectively cleaved under mild hydrogenolysis conditions, a valuable strategy in multi-step syntheses.[5]

These notes detail the application of this compound as a precursor for synthesizing pyrimidine-based compounds, a class of agrochemicals known for their fungicidal and herbicidal activities. The synthetic pathway involves a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a guanidine salt to yield the target 2-aminopyrimidine scaffold.[4][6]

Key Synthetic Pathways & Logical Workflow

The primary application of this compound is as a starting material for the synthesis of chalcones, which are key intermediates for a variety of heterocyclic agrochemicals. The workflow involves two main transformations:

  • Claisen-Schmidt Condensation: Reaction of the acetyl group of this compound with an aromatic aldehyde to form a benzyl 4-((E)-3-aryl-acryloyl)-2-methylbenzoate (a chalcone derivative).

  • Cyclization: Reaction of the resulting chalcone with reagents like guanidine to form a substituted pyrimidine ring.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Potential Agrochemical Scaffolds A This compound B Chalcone Derivative (Benzyl 4-(3-aryl-acryloyl)-2-methylbenzoate) A->B  Claisen-Schmidt Condensation (+ Aromatic Aldehyde, Base)   C Pyrimidine Derivatives B->C  Cyclization (+ Guanidine, Base)   D Other Heterocycles (e.g., Pyrazolines) B->D  Cyclization (e.g., + Hydrazine)  

Caption: Synthetic workflow from this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the analogous methyl ester and are expected to be directly applicable to this compound.

Protocol 1: General Procedure for the Synthesis of Chalcone Intermediates

This protocol details the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde.[7]

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0 eq)

  • Methanol

  • 40% Aqueous Sodium Hydroxide (NaOH)

  • Crushed Ice

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

Procedure:

  • Dissolve this compound (0.01 mol) and the selected aromatic aldehyde (0.01 mol) in methanol (25 ml) in a round-bottom flask equipped with a magnetic stirrer.

  • At room temperature (25-30°C), add 40% aqueous NaOH solution dropwise to the stirring mixture until the solution becomes basic (pH > 10).

  • Stir the reaction mixture vigorously at room temperature for 3.0-4.5 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice to precipitate the product.

  • Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the washings are neutral.

  • Dry the crude chalcone product. Recrystallization from a suitable solvent (e.g., ethanol) may be performed for further purification if necessary.

Protocol 2: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives

This protocol describes the cyclization of the previously synthesized chalcone intermediate with guanidine hydrochloride to form the 2-aminopyrimidine ring.[4]

Materials:

  • Chalcone Intermediate (from Protocol 1) (1.0 eq)

  • Guanidine Hydrochloride (1.0 eq)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • 10% Hydrochloric Acid (HCl)

  • Toluene (for TLC)

  • Methanol (for TLC)

Procedure:

  • In a round-bottom flask, prepare a mixture of the chalcone intermediate (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol (20 ml).

  • Add alcoholic KOH solution to the mixture to create basic conditions.

  • Reflux the reaction mixture on a water bath for 10-13 hours.

  • Monitor the reaction's progress by TLC using a mobile phase of Toluene:Methanol (e.g., 7:3 v/v).

  • After the reaction is complete, distill off the excess solvent under reduced pressure.

  • Neutralize the residue carefully with 10% HCl. The product will precipitate out of the solution.

  • Filter the separated solid, wash with water, and dry.

  • Crystallize the final product from ethanol to obtain the purified 2-aminopyrimidine derivative.

Data Presentation

The following table summarizes representative yields for the synthesis of various 2-aminopyrimidine derivatives starting from the corresponding chalcones. While this data was generated using a methyl ester precursor, it provides a valuable benchmark for expected outcomes when using the benzyl ester analog. The final product in the table is the carboxylic acid, resulting from the hydrolysis of the ester under the basic reaction conditions.

Aldehyde Used for Chalcone SynthesisFinal Product: 4-(2-amino-6-(aryl)pyrimidin-4-yl)-2-methylbenzoic acidReaction Time (h)Yield (%)Melting Point (°C)
4-Fluorobenzaldehyde4-(2-amino-6-(4-fluorophenyl)pyrimidin-4-yl)-2-methylbenzoic acid1065192
2-Hydroxybenzaldehyde4-(2-amino-6-(2-hydroxyphenyl)pyrimidin-4-yl)-2-methylbenzoic acid1255185
3-Nitrobenzaldehyde4-(2-amino-6-(3-nitrophenyl)pyrimidin-4-yl)-2-methylbenzoic acid1345210
4-Nitrobenzaldehyde4-(2-amino-6-(4-nitrophenyl)pyrimidin-4-yl)-2-methylbenzoic acid1157233
Benzaldehyde4-(2-amino-6-phenylpyrimidin-4-yl)-2-methylbenzoic acid1053165
4-Chlorobenzaldehyde4-(2-amino-6-(4-chlorophenyl)pyrimidin-4-yl)-2-methylbenzoic acid1162205

Logical Relationship Diagram

The 4-acetyl-2-methylbenzoyl scaffold is a precursor to several classes of heterocyclic compounds relevant to agrochemical research. The choice of the second reactant dictates the resulting heterocyclic core.

G cluster_reactants Reactants cluster_products Resulting Agrochemical Scaffolds A 4-Acetyl-2-methylbenzoyl Scaffold (from Benzyl Ester) B Guanidine A->B C Urea / Thiourea A->C D Hydrazine A->D E 2-Aminopyrimidines B->E F Pyrimidin-2-ones / Pyrimidin-2-thiones C->F G Pyrazolines D->G

Caption: Reactant-product relationships for agrochemical scaffolds.

References

Application Notes and Protocols for Benzyl 4-acetyl-2-methylbenzoate as a Research Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Benzyl 4-acetyl-2-methylbenzoate, a versatile research intermediate. This document details its chemical properties, synthesis, and potential applications in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The provided protocols are intended to serve as a guide for researchers in their laboratory work.

Chemical Properties and Data

This compound is a substituted aromatic compound containing both a ketone and a benzyl ester functional group. These functionalities make it a valuable building block for a variety of chemical transformations.

PropertyValueReference
Chemical Name This compound[1]
Synonyms 4-Acetyl-2-methyl-benzoic acid benzyl ester[1]
CAS Number 2270905-72-9[1]
Molecular Formula C₁₇H₁₆O₃[1]
Molecular Weight 268.3 g/mol [1]
Purity Typically ≥95%[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 4-acetyl-2-methylbenzoic acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard esterification procedures.

Materials:

  • 4-acetyl-2-methylbenzoic acid

  • Benzyl alcohol

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-acetyl-2-methylbenzoic acid (1 equivalent) in dry dichloromethane.

  • Add benzyl alcohol (1.2 equivalents) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications as a Research Intermediate

The presence of the acetyl group and the benzyl ester in this compound allows for a range of chemical modifications, making it a valuable intermediate in the synthesis of various target molecules. A key application is in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules.[2]

Synthesis of Chalcones

The acetyl group can undergo condensation reactions with various aromatic aldehydes to form chalcones, which are precursors to flavonoids and other heterocyclic systems.[2]

Experimental Protocol: Synthesis of Benzyl 4-((E)-3-aryl-acryloyl)-2-methylbenzoate (Chalcone Derivatives)

This protocol is adapted from the synthesis of methyl ester chalcone derivatives.[2]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Methanol

  • 40% aqueous sodium hydroxide solution

  • Crushed ice

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in methanol in a flask.

  • Add 40% aqueous sodium hydroxide solution dropwise until the solution becomes basic (pH > 10).

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Synthesis of Pyrimidine Derivatives

The resulting chalcones can be further cyclized with reagents like guanidine or urea to form pyrimidine rings, which are core structures in many pharmaceuticals.[2]

Experimental Protocol: Synthesis of Benzyl 4-(2-amino-6-arylpyrimidin-4-yl)-2-methylbenzoate

This protocol is based on the cyclization of the corresponding methyl ester chalcones.[2]

Materials:

  • Benzyl 4-((E)-3-aryl-acryloyl)-2-methylbenzoate (chalcone derivative)

  • Guanidine hydrochloride

  • Ethanol

  • Potassium hydroxide (KOH)

  • 10% Hydrochloric acid (HCl)

  • Reflux apparatus

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine the chalcone derivative (1 equivalent) and guanidine hydrochloride (1 equivalent) in ethanol.

  • Add a solution of potassium hydroxide in ethanol to the mixture.

  • Reflux the reaction mixture for 10-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess solvent under reduced pressure.

  • Neutralize the residue with 10% HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization from ethanol.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflow for the preparation of this compound and its subsequent use in the synthesis of heterocyclic compounds.

Synthesis_of_Benzyl_Ester 4-acetyl-2-methylbenzoic_acid 4-acetyl-2-methylbenzoic acid Reaction Esterification (DCC, DMAP, DCM) 4-acetyl-2-methylbenzoic_acid->Reaction Benzyl_alcohol Benzyl alcohol Benzyl_alcohol->Reaction Benzyl_ester This compound Reaction->Benzyl_ester Heterocycle_Synthesis Benzyl_ester This compound Condensation Claisen-Schmidt Condensation Benzyl_ester->Condensation Aromatic_aldehyde Aromatic Aldehyde Aromatic_aldehyde->Condensation Chalcone Chalcone Derivative Condensation->Chalcone Cyclization Cyclization Chalcone->Cyclization Guanidine Guanidine HCl Guanidine->Cyclization Pyrimidine Pyrimidine Derivative Cyclization->Pyrimidine

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-acetyl-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzyl 4-acetyl-2-methylbenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound from 4-acetyl-2-methylbenzoic acid and benzyl alcohol include:

  • Fischer Esterification: This is a direct acid-catalyzed esterification. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is typically performed by refluxing the carboxylic acid and an excess of benzyl alcohol.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). It is a milder method that can be effective when Fischer esterification fails or leads to side products.

  • Mitsunobu Reaction: This reaction allows for the conversion of the carboxylic acid and benzyl alcohol using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This method is known for its mild reaction conditions and stereochemical inversion at the alcohol (though not relevant for benzyl alcohol).

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: The esterification reaction may not have reached completion.

  • Side reactions: Undesirable side reactions may be consuming the starting materials or the product.

  • Product loss during workup: The purification process may be leading to a loss of the desired ester.

  • Purity of reagents: The presence of impurities, especially water, in the starting materials or solvents can significantly impact the reaction outcome.

Q3: What are the potential side reactions in the synthesis of this compound?

A3: Potential side reactions include:

  • Polymerization of benzyl alcohol: This can be a problem, especially with strong acid catalysts and high temperatures.[1]

  • Sulfonation of the aromatic ring: If using sulfuric acid as a catalyst, sulfonation of the benzyl alcohol or the benzoic acid derivative can occur at elevated temperatures.[1]

  • Formation of dibenzyl ether: This can occur from the self-condensation of benzyl alcohol under acidic conditions.

  • Formation of N-acylurea: In Steglich esterification, the O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is a common byproduct that can be difficult to remove.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (4-acetyl-2-methylbenzoic acid and benzyl alcohol). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. A common solvent system would be a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Insufficiently acidic catalyst (Fischer Esterification) Increase the amount of acid catalyst or switch to a stronger acid like p-TsOH.
Presence of water in reagents or solvent Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry reagents.
Reaction has not reached equilibrium Increase the reaction time and continue to monitor by TLC.
Steric hindrance The methyl group in the ortho position of the carboxylic acid can hinder the approach of the alcohol. Consider using a less sterically demanding coupling agent like in the Steglich or Mitsunobu reactions.
Decomposition of starting materials This may occur at high temperatures. Try running the reaction at a lower temperature for a longer duration.
Issue 2: Presence of Significant Impurities After Reaction
Possible Cause Troubleshooting Step
Formation of N-acylurea (Steglich Esterification) Add the alcohol before or at the same time as DCC to minimize the lifetime of the O-acylisourea intermediate. Lowering the reaction temperature can also help.
Polymerization of benzyl alcohol (Fischer Esterification) Use a milder acid catalyst or a lower reaction temperature. Alternatively, switch to a non-acidic method like Steglich or Mitsunobu esterification.[1]
Unreacted starting materials Use a larger excess of one of the reactants (usually the less expensive one) to drive the equilibrium towards the product. For Fischer esterification, removing water as it forms (e.g., with a Dean-Stark apparatus) can also improve conversion.

Data Presentation: Comparison of Synthesis Methods

Method Typical Reagents Typical Yield (%) Advantages Disadvantages
Fischer Esterification 4-acetyl-2-methylbenzoic acid, Benzyl alcohol, H₂SO₄ or p-TsOH60-80Simple, inexpensive reagents.Requires high temperatures, potential for side reactions, reversible.
Steglich Esterification 4-acetyl-2-methylbenzoic acid, Benzyl alcohol, DCC, DMAP75-95Mild conditions, high yields.DCC is an allergen, formation of DCU byproduct can complicate purification.
Mitsunobu Reaction 4-acetyl-2-methylbenzoic acid, Benzyl alcohol, PPh₃, DEAD/DIAD80-95Very mild conditions, high yields, stereochemical inversion (not relevant here).[2][3]Reagents are expensive and can be hazardous, purification from byproducts can be challenging.[2]

Note: The yields provided are typical for esterifications of structurally similar aromatic carboxylic acids and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Fischer Esterification
  • To a solution of 4-acetyl-2-methylbenzoic acid (1.0 eq) in benzyl alcohol (3.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux (typically 120-140 °C) and monitor the reaction by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Steglich Esterification
  • Dissolve 4-acetyl-2-methylbenzoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Fischer_Esterification 4-acetyl-2-methylbenzoic_acid 4-acetyl-2-methylbenzoic acid Protonation Protonation of carbonyl oxygen 4-acetyl-2-methylbenzoic_acid->Protonation Benzyl_alcohol Benzyl alcohol Nucleophilic_attack Nucleophilic attack by benzyl alcohol Benzyl_alcohol->Nucleophilic_attack Protonation->Nucleophilic_attack Tetrahedral_intermediate Tetrahedral intermediate Nucleophilic_attack->Tetrahedral_intermediate Proton_transfer Proton transfer Tetrahedral_intermediate->Proton_transfer Elimination Elimination of water Proton_transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation H2O Water Elimination->H2O Benzyl_ester This compound Deprotonation->Benzyl_ester

Caption: Fischer Esterification Pathway.

Troubleshooting_Workflow Start Low Yield of Benzyl Ester Check_Completion Is the reaction complete (TLC)? Start->Check_Completion Incomplete No Check_Completion->Incomplete No Complete Yes Check_Completion->Complete Yes Increase_Time Increase reaction time/temperature Incomplete->Increase_Time Check_Purity Are reagents and solvents pure/anhydrous? Complete->Check_Purity Increase_Time->Check_Completion Impure No Check_Purity->Impure No Pure Yes Check_Purity->Pure Yes Purify_Reagents Purify/dry reagents and solvents Impure->Purify_Reagents Consider_Side_Reactions Are there significant side products (TLC/NMR)? Pure->Consider_Side_Reactions Purify_Reagents->Start Side_Reactions_Present Yes Consider_Side_Reactions->Side_Reactions_Present Yes No_Side_Reactions No Consider_Side_Reactions->No_Side_Reactions No Optimize_Conditions Optimize reaction conditions (catalyst, temperature) or change method (e.g., to Steglich) Side_Reactions_Present->Optimize_Conditions Workup_Issue Review workup and purification procedure for product loss No_Side_Reactions->Workup_Issue

Caption: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Synthesis of Benzyl 4-acetyl-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Benzyl 4-acetyl-2-methylbenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product shows a lower than expected melting point and broad peaks in the 1H NMR spectrum. What are the likely impurities?

A: A depressed and broad melting point, along with broad NMR signals, typically indicates the presence of impurities. Based on the common synthetic routes, the most probable impurities include:

  • Unreacted Starting Materials: Residual 4-acetyl-2-methylbenzoic acid, benzyl alcohol, or benzyl bromide.

  • Side-Products: Formation of dibenzyl ether if using benzyl alcohol with a strong acid catalyst at high temperatures.

  • Regioisomeric Impurities: Contamination from isomers formed during the synthesis of the starting material, such as Benzyl 2-methyl-5-acetylbenzoate. One common synthesis of the precursor 4-acetyl-2-methylbenzoic acid can result in the formation of 2-methyl-5-acetylbenzoic acid as a byproduct which is challenging to separate.[1]

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., toluene, ethyl acetate, hexanes).

Q2: I observe an unexpected peak in my HPLC analysis. How can I identify it?

A: To identify an unknown peak in your HPLC chromatogram, you can employ several analytical techniques:

  • Co-injection: Spike your sample with a small amount of a suspected impurity (e.g., a starting material). If the peak area of the unknown peak increases, you have likely identified it.

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This powerful technique will provide the mass-to-charge ratio (m/z) of the unknown peak, which can be used to determine its molecular weight and elemental composition.

  • Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak as it elutes from the HPLC column and analyze it by 1H NMR and 13C NMR to elucidate its structure.

Q3: How can I remove unreacted 4-acetyl-2-methylbenzoic acid from my product?

A: Unreacted 4-acetyl-2-methylbenzoic acid can be effectively removed by a simple acid-base extraction. The carboxylic acid is acidic and will be deprotonated by a weak base, making it water-soluble.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The acidic impurity will react with the base and move into the aqueous layer.

  • Repeat the washing step 2-3 times.

  • Separate the organic layer, wash it with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filter and concentrate the organic solvent in vacuo to obtain the purified product.

Q4: What is the source of the regioisomeric impurity, and how can I minimize its formation?

A: The regioisomeric impurity, Benzyl 2-methyl-5-acetylbenzoate, likely originates from the synthesis of the starting material, 4-acetyl-2-methylbenzoic acid. Some synthetic routes for this precursor can yield a mixture of isomers.[1]

To minimize this impurity:

  • Source High-Purity Starting Materials: Whenever possible, obtain 4-acetyl-2-methylbenzoic acid from a reliable commercial source with a high purity specification (>99%).

  • Purify the Starting Material: If you are synthesizing the precursor yourself, ensure thorough purification, potentially through recrystallization or column chromatography, before proceeding to the esterification step.

Data Presentation

Table 1: Typical HPLC and GC-MS Parameters for Purity Analysis

ParameterHPLCGC-MS
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water gradientHelium
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV at 254 nmMass Spectrometer (EI mode)
Oven Program Isothermal or gradient depending on separation100°C (2 min), ramp to 280°C at 15°C/min, hold for 10 min
Typical Retention Time (Product) Varies with exact conditionsVaries with exact conditions
Typical Retention Time (Impurities) Starting materials will have different retention times. Regioisomers may have very close retention times.Impurities will have distinct retention times and mass spectra.

Visualizations

Synthesis and Potential Side Reactions

G cluster_main Main Reaction cluster_side Potential Side Reactions & Impurities SM1 4-acetyl-2-methylbenzoic acid Product This compound SM1->Product Impurity1 Unreacted Starting Materials SM1->Impurity1 SM2 Benzyl Alcohol/Bromide SM2->Product SM2->Impurity1 Impurity2 Dibenzyl Ether (from Benzyl Alcohol) SM2->Impurity2 Acid Catalyst, High Temp Impurity3 Benzyl 2-methyl-5-acetylbenzoate (Regioisomer) G start Crude Product extraction Acid-Base Extraction (Removes acidic impurities) start->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Optional, for high purity) concentration->chromatography final_product Pure Product concentration->final_product If sufficiently pure chromatography->final_product

References

Technical Support Center: Benzyl 4-acetyl-2-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Benzyl 4-acetyl-2-methylbenzoate.

Troubleshooting Failed Reactions

This section addresses common issues encountered during the synthesis of this compound, primarily through Fischer esterification of 4-acetyl-2-methylbenzoic acid with benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes?

A1: Low or no conversion in the esterification of 4-acetyl-2-methylbenzoic acid with benzyl alcohol can stem from several factors:

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or stalled reaction. Ensure the catalyst is added in the appropriate molar ratio.

  • Water Contamination: Fischer esterification is a reversible reaction where water is a byproduct. The presence of water in the starting materials or solvent will inhibit the reaction equilibrium from shifting towards the product.[1][2] Use anhydrous solvents and ensure starting materials are dry.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Ensure the reaction mixture is heated to the appropriate temperature, typically at reflux.

  • Steric Hindrance: The bulkiness of both the 2-methyl group on the benzoic acid and the benzyl group on the alcohol can slow down the reaction rate. Longer reaction times or a more effective catalyst may be necessary.

  • Poor Quality Starting Materials: Impurities in the 4-acetyl-2-methylbenzoic acid or benzyl alcohol can interfere with the reaction. Ensure the purity of your reactants.

Q2: The yield of my reaction is consistently low. How can I improve it?

A2: Low yields can often be improved by addressing the equilibrium of the Fischer esterification:

  • Use of Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive one (in this case, likely benzyl alcohol), can drive the equilibrium towards the product side.[1]

  • Removal of Water: Actively removing water as it is formed is a highly effective method to improve yield.[1] This can be achieved by using a Dean-Stark apparatus during reflux.

  • Reaction Time: Due to potential steric hindrance, the reaction may require an extended period to reach completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) to determine the optimal reaction time.

  • Choice of Catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid or acidic ion-exchange resins can be effective and may reduce side reactions.

Q3: I am observing significant side product formation. What are these side products and how can I avoid them?

A3: Side product formation is a common issue, especially when working with benzyl alcohol.

  • Dibenzyl Ether Formation: Benzyl alcohol can undergo self-condensation in the presence of a strong acid catalyst to form dibenzyl ether. This can be minimized by using a milder catalyst or by carefully controlling the reaction temperature and catalyst concentration.

  • Polymerization of Benzyl Alcohol: Benzyl alcohol is prone to polymerization, especially with an excess of strong acid catalyst like sulfuric acid.[3] It is crucial to use only a catalytic amount of the acid.[3]

  • Sulfonation of Benzyl Alcohol: When using sulfuric acid as a catalyst, sulfonation of the aromatic ring of benzyl alcohol can occur, leading to tar-like byproducts.[3] Using an alternative catalyst such as p-toluenesulfonic acid can mitigate this issue.

  • Formation of N-benzyl-trichloroacetamide (if using trichloroacetimidate method): In alternative synthesis routes, such as using benzyl trichloroacetimidate, rearrangement to N-benzyl-trichloroacetamide can occur, which may require chromatographic purification to remove.[4]

Q4: My final product is difficult to purify. What are some recommended purification strategies?

A4: Purification of this compound typically involves several steps:

  • Aqueous Work-up: After the reaction is complete, the mixture should be cooled and diluted with an organic solvent (e.g., ethyl acetate, diethyl ether). This solution should then be washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and the acid catalyst.[5] Subsequent washes with water and brine will remove water-soluble impurities.

  • Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate before solvent evaporation.

  • Column Chromatography: If the crude product contains persistent impurities, column chromatography on silica gel is an effective purification method. A solvent system such as a mixture of hexane and ethyl acetate is typically used for elution.[5]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an excellent final purification step.

Data Presentation

The following tables summarize typical reaction conditions and their impact on the yield of benzyl ester synthesis via Fischer esterification. Please note that specific yields for this compound may vary.

Table 1: Effect of Catalyst on Benzyl Ester Yield

CatalystMolar Ratio (Catalyst:Acid)Typical Yield RangeNotes
Sulfuric Acid (H₂SO₄)0.05 - 0.160-80%Prone to causing side reactions like polymerization and sulfonation with sensitive alcohols like benzyl alcohol.[3]
p-Toluenesulfonic Acid (p-TsOH)0.1 - 0.270-90%Milder catalyst, often leading to cleaner reactions and fewer side products.
Zirconocene Triflate0.02~74%A metallocene catalyst that can be effective, though may also promote side reactions.
Acidic Ion-Exchange ResinN/A (used as solid support)65-85%Allows for easier catalyst removal through simple filtration.

Table 2: Influence of Reactant Ratio and Water Removal on Yield

Molar Ratio (Alcohol:Acid)Water Removal MethodTypical Yield Range
1:1None50-65%
3:1None70-85%
1:1Dean-Stark Trap85-95%
3:1Dean-Stark Trap>90%

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization.

Materials:

  • 4-acetyl-2-methylbenzoic acid

  • Benzyl alcohol (anhydrous)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid monohydrate

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), dissolve 4-acetyl-2-methylbenzoic acid (1.0 eq) in a minimal amount of anhydrous toluene.

  • Addition of Reagents: Add benzyl alcohol (1.5 - 3.0 eq) to the flask. While stirring, carefully add the acid catalyst (e.g., 0.1 eq of p-toluenesulfonic acid).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Stage cluster_1 Work-up & Purification Stage A 1. Combine 4-acetyl-2-methylbenzoic acid, benzyl alcohol, and toluene in flask B 2. Add acid catalyst (e.g., p-TsOH) A->B C 3. Heat to reflux (with optional Dean-Stark trap) B->C D 4. Monitor reaction progress by TLC C->D E 5. Cool reaction and dilute with ethyl acetate D->E Reaction Complete F 6. Wash with NaHCO3, water, and brine E->F G 7. Dry organic layer and concentrate F->G H 8. Purify by column chromatography G->H I This compound H->I Pure Product

Caption: A flowchart of the synthesis and purification process.

Diagram 2: Troubleshooting Logic for Low Product Yield

G Start Low Yield Observed Q1 Is water being removed during reaction? Start->Q1 A1_Yes Proceed to check other factors Q1->A1_Yes Yes A1_No Incorporate Dean-Stark trap or use excess alcohol Q1->A1_No No Q2 Is reaction time sufficient? A1_Yes->Q2 A2_Yes Consider catalyst efficiency Q2->A2_Yes Yes A2_No Increase reaction time and monitor by TLC Q2->A2_No No Q3 Is catalyst amount and type optimal? A2_Yes->Q3 A3_Yes Investigate starting material purity Q3->A3_Yes Yes A3_No Increase catalyst loading or switch to a milder catalyst (e.g., p-TsOH) Q3->A3_No No

Caption: A decision tree for troubleshooting low reaction yields.

References

optimization of reaction conditions for Benzyl 4-acetyl-2-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Benzyl 4-acetyl-2-methylbenzoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: A common and effective strategy is a two-step process. The first step is the Friedel-Crafts acylation of an appropriate starting material to synthesize the intermediate, 4-acetyl-2-methylbenzoic acid. The second step is the esterification of this acid with benzyl alcohol to yield the final product, this compound.

Q2: What are the typical starting materials for the Friedel-Crafts acylation to produce 4-acetyl-2-methylbenzoic acid?

A2: A practical starting material is 2-fluorotoluene, which can be acylated with acetyl chloride in the presence of a Lewis acid catalyst.[1] Another reported route starts from 4-bromo-2-methylbenzoic acid and uses n-butyl vinyl ether with a palladium catalyst.[2]

Q3: Which catalysts are suitable for the Friedel-Crafts acylation step?

A3: Lewis acids like aluminum trichloride (AlCl₃) and ferric chloride (FeCl₃) are commonly used catalysts for Friedel-Crafts acylation.[1][3] The choice of catalyst can influence reaction efficiency and conditions.

Q4: What reaction conditions are recommended for the esterification of 4-acetyl-2-methylbenzoic acid with benzyl alcohol?

A4: Acid-catalyzed esterification, often referred to as Fischer esterification, is a standard method. This typically involves refluxing the carboxylic acid and benzyl alcohol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, in a suitable solvent.[4]

Q5: How can I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the acylation and esterification reactions.[1][4] By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Step 1: Friedel-Crafts Acylation to Synthesize 4-acetyl-2-methylbenzoic acid
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst (e.g., hydrated AlCl₃).Use fresh, anhydrous aluminum trichloride. Handle the catalyst quickly in a dry environment to prevent moisture absorption.
Deactivated aromatic ring.Ensure the starting material does not contain strongly deactivating groups, which can inhibit the Friedel-Crafts reaction.[5]
Insufficient reaction temperature or time.Gradually increase the reaction temperature and monitor the reaction by TLC. Ensure the reaction runs for the recommended duration.[1][2]
Formation of Multiple Products (Isomers or Polyacylation) Reaction temperature is too high.Perform the reaction at a lower temperature. For instance, start the reaction at -5°C before gradually warming to room temperature.[1]
Incorrect ratio of reactants to catalyst.Carefully control the stoichiometry of the reactants and the Lewis acid catalyst.
Difficult Product Isolation Incomplete quenching of the catalyst.Ensure the reaction mixture is thoroughly quenched with ice water and dilute hydrochloric acid to fully decompose the aluminum chloride complex.[1]
Emulsion formation during workup.Add a saturated brine solution to help break up emulsions during the extraction process.
Step 2: Esterification of 4-acetyl-2-methylbenzoic acid with Benzyl Alcohol
Issue Possible Cause(s) Suggested Solution(s)
Incomplete Esterification Insufficient catalyst.Add a catalytic amount of a strong acid like concentrated sulfuric acid.[4]
Water present in the reaction mixture.Use anhydrous reagents and solvents. Consider using a Dean-Stark apparatus to remove water as it is formed during the reaction, driving the equilibrium towards the product.
Reaction has not reached equilibrium.Increase the reflux time. Monitor the reaction progress using TLC until no further change is observed.[4]
Product Decomposition Excessive heat or prolonged reaction time.Avoid unnecessarily high temperatures or extended heating, which can lead to side reactions or degradation of the product.
Difficult Purification Residual unreacted carboxylic acid.Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted 4-acetyl-2-methylbenzoic acid.
Residual benzyl alcohol.Benzyl alcohol can often be removed by vacuum distillation or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 4-acetyl-2-methylbenzoic acid via Friedel-Crafts Acylation[1]
  • In a 250 mL three-necked flask, add 11 grams (0.1 mol) of 2-fluorotoluene, 33.4 grams (0.25 mol) of aluminum trichloride, and 100 mL of dichloromethane.

  • Cool the mixture to -5°C using an ice-salt bath.

  • Slowly add 8.6 grams (0.11 mol) of acetyl chloride to the mixture while maintaining the temperature at -5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing 50 mL of ice water and 25 mL of dilute hydrochloric acid at 0°C.

  • Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The subsequent steps of cyanation and hydrolysis as described in the patent are required to obtain 4-acetyl-2-methylbenzoic acid.[1]

Note: An alternative synthesis of 4-acetyl-2-methylbenzoic acid from 3-methyl-4-cyanoacetophenone involves reacting with trifluoroacetic acid at 60°C for 12 hours, followed by a basic workup.[2]

Protocol 2: Synthesis of this compound via Fischer Esterification (Generalized from Methyl Ester Synthesis)[4]
  • In a round-bottom flask, dissolve 4-acetyl-2-methylbenzoic acid (0.01 mol, 1.78 g) in an excess of benzyl alcohol (e.g., 20 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Heat the mixture to reflux for several hours (e.g., 5 hours).

  • Monitor the reaction by TLC using a suitable mobile phase (e.g., ethyl acetate:hexane, 3:7).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 4-acetyl-2-methylacetophenone (Precursor to the Acid)

Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-fluorotolueneAlCl₃Dichloromethane-5 to RT288[1]
2-fluorotolueneAlCl₃Chloroform-5 to RT291[1]
2-fluorotolueneFeCl₃Carbon tetrachloride-5 to 80850.7[1]

Table 2: Reaction Conditions for the Synthesis of 4-acetyl-2-methylbenzoic acid and its Methyl Ester

ReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Acid Synthesis3-methyl-4-cyanoacetophenoneTrifluoroacetic acid-601284[2]
Methyl Esterification4-acetyl-2-methylbenzoic acidMethanol, H₂SO₄MethanolReflux5Not specified[4]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Fischer Esterification 2-Fluorotoluene 2-Fluorotoluene Acylation_Reaction Acylation 2-Fluorotoluene->Acylation_Reaction AlCl3, DCM Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Acylation_Reaction AlCl3, DCM 4-Fluoro-3-methylacetophenone 4-Fluoro-3-methylacetophenone Acylation_Reaction->4-Fluoro-3-methylacetophenone Subsequent_Steps Cyanation & Hydrolysis 4-Fluoro-3-methylacetophenone->Subsequent_Steps 4-acetyl-2-methylbenzoic_acid 4-acetyl-2-methylbenzoic_acid Subsequent_Steps->4-acetyl-2-methylbenzoic_acid Esterification_Reaction Esterification 4-acetyl-2-methylbenzoic_acid->Esterification_Reaction Benzyl_Alcohol Benzyl_Alcohol Benzyl_Alcohol->Esterification_Reaction H2SO4 (cat.), Reflux Benzyl_4-acetyl-2-methylbenzoate Benzyl_4-acetyl-2-methylbenzoate Esterification_Reaction->Benzyl_4-acetyl-2-methylbenzoate

Caption: Synthesis workflow for this compound.

Troubleshooting_Tree Start Low/No Product Check_Step Which Step? Start->Check_Step Acylation Friedel-Crafts Acylation Check_Step->Acylation Step 1 Esterification Fischer Esterification Check_Step->Esterification Step 2 Catalyst_Check Catalyst_Check Acylation->Catalyst_Check Water_Check Water_Check Esterification->Water_Check Catalyst_OK Use Fresh, Anhydrous AlCl3 Catalyst_Check->Catalyst_OK Inactive Temp_Check Reaction Temp? Catalyst_Check->Temp_Check Active Temp_OK Optimize Temperature & Time Temp_Check->Temp_OK Too Low Final_Check Re-evaluate Purity of Starting Materials Temp_Check->Final_Check Optimal Remove_Water Use Anhydrous Reagents /Dean-Stark Water_Check->Remove_Water Yes Equilibrium_Check Reached Equilibrium? Water_Check->Equilibrium_Check No Increase_Time Increase Reflux Time Equilibrium_Check->Increase_Time No Equilibrium_Check->Final_Check Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

side-product formation in the synthesis of Benzyl 4-acetyl-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Benzyl 4-acetyl-2-methylbenzoate

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of this compound. The primary synthesis route addressed is the acid-catalyzed esterification (Fischer-Speier esterification) of 4-acetyl-2-methylbenzoic acid with benzyl alcohol, as this is the most direct and common pathway.

Troubleshooting Guide

Question: My final product yield is significantly lower than expected. What are the common causes?

Answer: Low yield in the Fischer esterification of 4-acetyl-2-methylbenzoic acid is a frequent issue, primarily stemming from the reversible nature of the reaction.[1][2] Key factors include:

  • Incomplete Reaction (Equilibrium): The esterification reaction exists in equilibrium with the starting materials and water.[1][2] If water is not effectively removed, the reaction will not proceed to completion.

    • Solution: Employ methods to shift the equilibrium toward the product. This can be achieved by using a Dean-Stark apparatus to azeotropically remove water during the reaction or by using a significant excess of one reactant (typically benzyl alcohol).[2]

  • Suboptimal Reaction Conditions: Inadequate temperature or an insufficient amount of catalyst can lead to a slow reaction rate, preventing the reaction from reaching equilibrium within the allotted time.

    • Solution: Ensure the reaction is heated to reflux to maintain a steady reaction rate. Verify that the catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added in an appropriate catalytic amount (typically 1-4 mol%).

  • Product Loss During Workup: this compound can be lost during the aqueous workup and extraction phases if emulsions form or if pH adjustments are not handled carefully.

    • Solution: During the neutralization step with a weak base (e.g., sodium bicarbonate solution), add the solution slowly to control effervescence. Ensure proper phase separation during extraction and perform multiple extractions with the organic solvent to maximize recovery.

Question: I've analyzed my crude product by TLC/NMR and see significant impurities. What are the likely side-products?

Answer: The most common "impurity" is unreacted starting material (4-acetyl-2-methylbenzoic acid). However, other side-products can form under acidic conditions:

  • Dibenzyl Ether: This is the most probable side-product generated from the reactants themselves. Under strong acid catalysis and heat, benzyl alcohol can undergo self-condensation (dehydration) to form dibenzyl ether.[3]

    • Identification: Dibenzyl ether is a relatively non-polar compound and will likely have a high Rf value on a TLC plate, possibly close to the solvent front.

    • Mitigation: Avoid excessively high temperatures or prolonged reaction times. Using a milder acid catalyst like p-toluenesulfonic acid instead of concentrated sulfuric acid may reduce its formation.

  • Unreacted Starting Materials: Due to the equilibrium nature of the reaction, both 4-acetyl-2-methylbenzoic acid and benzyl alcohol may be present in the final mixture.

    • Identification: 4-acetyl-2-methylbenzoic acid is a polar, acidic compound and will have a low Rf value on TLC. It can be easily identified in an NMR spectrum by its characteristic carboxylic acid proton signal (>10 ppm). Benzyl alcohol will also be present.

    • Mitigation: Shift the reaction equilibrium as described above. Unreacted acid can be removed during the workup by washing the organic layer with a basic solution (e.g., NaHCO₃).

  • Aldol Condensation Products: While less common under these conditions, the acetyl group has enolizable protons. Under certain conditions, self-condensation could occur, but this is generally not a major pathway in Fischer esterification.

Question: How can I effectively purify my final product?

Answer: Purification typically involves removing the catalyst, unreacted starting materials, and any formed side-products.

  • Initial Workup: First, neutralize the acid catalyst by washing the organic solution with saturated sodium bicarbonate until CO₂ evolution ceases. Follow this with a water wash and then a brine wash to remove residual water.

  • Chromatography: Flash column chromatography is the most effective method for separating this compound from non-polar impurities like dibenzyl ether and polar impurities like any remaining starting acid. A solvent system such as a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an effective final purification step. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may be required to achieve good crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this esterification? A1: Both concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts.[1] p-TsOH is often preferred as it is a solid, easier to handle, and sometimes considered milder, potentially reducing the formation of dehydration side-products like dibenzyl ether.

Q2: Can I use a different benzylation method to avoid the equilibrium issue? A2: Yes. An alternative is to convert the 4-acetyl-2-methylbenzoic acid to its carboxylate salt (e.g., with sodium or potassium carbonate) and react it with benzyl bromide or benzyl chloride. This is an Sₙ2 reaction and is not reversible, often leading to higher yields.[4] However, it requires stoichiometric amounts of base and the use of alkylating agents, which have their own handling considerations.

Q3: My reaction mixture turned dark brown/black upon heating. What happened? A3: Significant darkening or charring often indicates decomposition. This can be caused by using too strong of an acid catalyst, an excessively high temperature, or the presence of impurities that are unstable to heat and acid. Ensure your heating mantle temperature is controlled and consider using a milder catalyst.

Quantitative Data Summary

ParameterCondition ACondition BExpected Outcome Comparison
Catalyst Conc. H₂SO₄p-Toluenesulfonic Acid (p-TsOH)H₂SO₄ may give a faster reaction rate but has a higher potential for charring and dibenzyl ether formation. p-TsOH is milder, leading to a cleaner reaction profile, albeit potentially slower.
Reactant Ratio 1:1 Acid to Alcohol1:5 Acid to Alcohol (Excess Alcohol)Using excess alcohol will shift the equilibrium towards the ester, significantly increasing the yield of the desired product.[2]
Water Removal No Removal (Closed System)Azeotropic Removal (Dean-Stark)A Dean-Stark trap actively removes the water byproduct, driving the reaction to completion and resulting in a much higher yield compared to a closed system where equilibrium is reached.
Temperature Just below refluxVigorous refluxVigorous reflux ensures a sufficient reaction rate and efficient azeotropic water removal. Temperatures that are too low will result in an impractically slow reaction.

Detailed Experimental Protocol

Synthesis of this compound via Fischer Esterification

Materials:

  • 4-acetyl-2-methylbenzoic acid (1.0 eq)

  • Benzyl alcohol (1.5 - 3.0 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 - 0.05 eq)

  • Toluene (sufficient to suspend reactants)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-acetyl-2-methylbenzoic acid, benzyl alcohol, and toluene.

  • Add the p-toluenesulfonic acid monohydrate catalyst to the flask.

  • Heat the mixture to a steady reflux. Toluene and water will begin to co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

  • Continue the reflux until no more water is observed collecting in the trap (typically 3-6 hours). Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) by observing the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated NaHCO₃ solution (2-3 times) to neutralize the catalyst and remove unreacted carboxylic acid. Caution: Vent frequently to release CO₂ pressure.

    • Water (1 time).

    • Brine (1 time).

  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield pure this compound.

Visualizations

G Troubleshooting Workflow for this compound Synthesis obs_node obs_node cause_node cause_node sol_node sol_node obs Observed Problem: Low Yield or Impure Product cause1 Cause: Incomplete Reaction (Unfavorable Equilibrium) obs->cause1 cause2 Cause: Unreacted Starting Materials (Acid and/or Alcohol) obs->cause2 cause3 Cause: Side-Product Formation (e.g., Dibenzyl Ether) obs->cause3 sol1a Solution: Use Dean-Stark Trap to Remove Water cause1->sol1a sol1b Solution: Use Excess Benzyl Alcohol (Shifts Equilibrium) cause1->sol1b sol2 Solution: Increase Reaction Time & Improve Water Removal cause2->sol2 sol3a Solution: Use Milder Catalyst (p-TsOH vs H₂SO₄) cause3->sol3a sol3b Solution: Avoid Overheating or Excessively Long Reaction Times cause3->sol3b

Caption: Troubleshooting workflow for common synthesis issues.

References

alternative catalysts for the synthesis of Benzyl 4-acetyl-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzyl 4-acetyl-2-methylbenzoate. Our aim is to address specific experimental challenges and provide detailed protocols and data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of this compound?

Low yields can stem from several factors, including incomplete reactions, product loss during workup and purification, and the presence of side reactions.[1] To improve yields, it is crucial to optimize reaction parameters such as temperature, reaction time, and catalyst concentration. Using a significant excess of one reactant, typically the alcohol, can also drive the equilibrium towards the product side in esterification reactions.[1][2]

Q2: What types of impurities are commonly formed, and how can they be minimized?

Impurities often consist of unreacted starting materials (4-acetyl-2-methylbenzoic acid and benzyl alcohol) and byproducts from side reactions.[1] Benzyl alcohol is susceptible to polymerization and sulfonation, especially with high concentrations of sulfuric acid. To minimize these, it's recommended to use a catalytic amount of a milder acid catalyst like p-toluenesulfonic acid. Purification techniques such as column chromatography, recrystallization, or distillation are essential to obtain a pure product.

Q3: Can I use a different solvent for the reaction?

While toluene is commonly used to facilitate water removal via azeotropic distillation, other solvents can be employed.[3] The choice of solvent can influence reaction kinetics and racemization. For instance, solvents like cyclohexane have been used successfully in similar esterifications.[3] It is important to select a solvent that is compatible with the chosen catalyst and reaction conditions.

Q4: How can I effectively remove water produced during the esterification?

Water removal is critical to shift the reaction equilibrium towards the formation of the ester. A Dean-Stark apparatus is a standard and effective method for the physical removal of water as an azeotrope with a suitable solvent like toluene.[2] Alternatively, using a large excess of the alcohol reactant can also help drive the reaction forward.[2]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low product yield Incomplete reaction due to equilibrium.Use a Dean-Stark trap to remove water azeotropically. Increase the molar ratio of benzyl alcohol to carboxylic acid.[2]
Suboptimal reaction temperature or time.Optimize the reaction temperature and monitor the reaction progress using TLC until completion.
Catalyst deactivation or insufficient amount.Ensure the catalyst is active and used in the appropriate concentration. For solid catalysts, check for poisoning or degradation.[4]
Formation of colored impurities Polymerization of benzyl alcohol.Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) and avoid excessively high temperatures.[5]
Side reactions involving the acetyl group.Ensure inert reaction conditions if sensitive functional groups are present.
Difficulty in product purification Presence of unreacted starting materials.Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid.
Formation of closely related byproducts.Utilize column chromatography with an appropriate solvent system for separation.
Inconsistent results Variability in reagent quality.Use high-purity starting materials and ensure the solvent is anhydrous.
Inefficient water removal.Check the Dean-Stark apparatus for proper function and ensure the solvent forms an effective azeotrope with water.

Alternative Catalysts for Synthesis

While traditional acid catalysts like sulfuric acid are effective, several alternative catalysts offer advantages such as easier separation, reusability, and milder reaction conditions.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid Catalysts p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acidGood catalytic activity, readily available.[6][7][8]Difficult to separate from the reaction mixture, corrosive.
Heterogeneous Solid Acid Catalysts Sulfated metal-incorporated MCM-48, Iron-supported Zr/Ti catalysts, Amberlyst-15Easy to separate and recycle, less corrosive, potential for continuous flow processes.[4][9]May have lower activity than homogeneous catalysts, potential for catalyst deactivation.[4]
Enzymatic Catalysts (Lipases) Novozym 435 (Candida antarctica lipase B)High selectivity, mild reaction conditions, environmentally friendly.[10]Higher cost, sensitivity to temperature and pH, slower reaction rates.[10]
Organocatalysts 2,2'-biphenol-derived phosphoric acidMetal-free, promotes dehydrative esterification without water removal.[6]May require specific reaction conditions and solvent systems.
Palladium-based Catalysts Palladium on carbon (Pd/C)Can catalyze direct benzylation from toluene, offering atom economy.[6]Requires specific reaction conditions (e.g., oxygen atmosphere), potential for metal contamination in the product.

Experimental Protocols

Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a standard laboratory procedure for the synthesis of this compound using a homogeneous acid catalyst.

  • Reaction Setup:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-acetyl-2-methylbenzoic acid (1 equivalent).

    • Add benzyl alcohol (1.5-2 equivalents) and toluene (as solvent).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).

  • Reaction Execution:

    • Heat the reaction mixture to reflux.

    • Continuously remove the water-toluene azeotrope using the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid and the catalyst.

    • Wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Synthesis using a Heterogeneous Solid Acid Catalyst

This protocol provides a general methodology for using a recyclable solid acid catalyst.

  • Catalyst Activation (if required):

    • Activate the solid acid catalyst (e.g., Amberlyst-15) by washing with a suitable solvent and drying under vacuum according to the manufacturer's instructions.

  • Reaction Setup:

    • In a round-bottom flask, combine 4-acetyl-2-methylbenzoic acid (1 equivalent), benzyl alcohol (1.5-2 equivalents), and the solid acid catalyst (e.g., 10-20% by weight of the limiting reagent).

    • Add a suitable solvent (e.g., toluene).

  • Reaction Execution:

    • Heat the mixture to the desired temperature with vigorous stirring to ensure good contact between the reactants and the catalyst. A reflux setup with a Dean-Stark trap can also be used.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction, cool the mixture and separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

    • Work up the filtrate as described in Protocol 1 (aqueous wash, drying, and solvent evaporation).

    • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Reagent Preparation (4-acetyl-2-methylbenzoic acid, benzyl alcohol, catalyst, solvent) reaction 2. Esterification Reaction (Heating under reflux with water removal) reagents->reaction monitoring 3. Reaction Monitoring (TLC) reaction->monitoring quenching 4. Quenching & Neutralization (Cooling, washing with NaHCO3) monitoring->quenching extraction 5. Extraction & Drying (Separation of layers, drying with Na2SO4) quenching->extraction evaporation 6. Solvent Evaporation (Rotary evaporator) extraction->evaporation chromatography 7. Column Chromatography evaporation->chromatography characterization 8. Characterization (NMR, IR, Mass Spec) chromatography->characterization

Caption: Experimental workflow for the synthesis of this compound.

fischer_esterification cluster_activation Carbonyl Activation cluster_addition Nucleophilic Addition cluster_elimination Elimination of Water cluster_regeneration Catalyst Regeneration start Carboxylic Acid + H+ protonated_carbonyl Protonated Carbonyl (Resonance Stabilized) start->protonated_carbonyl Protonation tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate alcohol Benzyl Alcohol alcohol->tetrahedral_intermediate Nucleophilic Attack proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Water Elimination proton_transfer->water_elimination protonated_ester Protonated Ester water_elimination->protonated_ester final_ester Benzyl Ester Product protonated_ester->final_ester Deprotonation (Catalyst Regenerated)

Caption: Mechanism of Fischer Esterification for this compound synthesis.

References

reducing reaction time for the synthesis of Benzyl 4-acetyl-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Benzyl 4-acetyl-2-methylbenzoate

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions, and optimized protocols for the synthesis of this compound, with a focus on reducing reaction time.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My esterification reaction is very slow or not reaching completion. What are the common causes and how can I accelerate it?

A1: A slow or incomplete reaction is a common issue in Fischer-Speier esterification. Several factors can be responsible:

  • Insufficient Catalysis: The reaction requires an acid catalyst. Ensure you are using a sufficient amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1] For a typical lab-scale reaction, a catalytic amount is generally sufficient.

  • Water Accumulation: Esterification is a reversible reaction where water is a byproduct.[2] The presence of water in the reaction mixture will shift the equilibrium back towards the reactants. To drive the reaction forward, water must be removed as it is formed. This is typically achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene).

  • Reaction Temperature: The reaction rate is temperature-dependent. Ensure the reaction is being conducted at the appropriate reflux temperature of the chosen solvent. Higher temperatures generally lead to faster reaction rates, but be mindful of potential side reactions or degradation of starting materials.

  • Purity of Reagents: The presence of moisture in your starting materials (4-acetyl-2-methylbenzoic acid or benzyl alcohol) or solvent can hinder the reaction. Ensure all reagents and glassware are thoroughly dried before use.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: Byproduct formation can reduce your yield and complicate purification. Potential side reactions include:

  • Self-condensation of Benzyl Alcohol: Under strong acidic conditions and heat, benzyl alcohol can undergo self-etherification to form dibenzyl ether. To minimize this, use a modest excess of the carboxylic acid or add the benzyl alcohol portion-wise.

  • Decarboxylation: While less common under these conditions, prolonged heating of the carboxylic acid at very high temperatures could potentially lead to decarboxylation. Stick to the recommended reaction temperatures.

  • Charring/Degradation: Using an excessively strong concentration of acid catalyst or reacting at too high a temperature can lead to the degradation and charring of the organic materials. Ensure the catalyst is used in catalytic amounts and the temperature is controlled.

Q3: What is the most efficient method to reduce the reaction time for this synthesis?

A3: Several strategies can significantly reduce the reaction time:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of esterification, often reducing reaction times from hours to minutes.

  • Alternative Benzylation Agents: Instead of Fischer esterification with benzyl alcohol, consider using benzyl bromide or benzyl chloride with the carboxylate salt of 4-acetyl-2-methylbenzoic acid (formed by reacting the acid with a base like potassium carbonate). This is often a faster and non-equilibrium reaction.

  • Solvent-Free Conditions: A rapid benzylation of carboxylic acids has been achieved in as little as 30 minutes under vacuum conditions using a rotary evaporator, with p-toluenesulfonic acid as a catalyst and no solvent.[3] This method is also environmentally friendly due to high atom economy and water being the only byproduct.[3]

Q4: How do I choose the right catalyst for my reaction?

A4: The choice of catalyst can impact both reaction time and yield.

  • Protic Acids: Concentrated sulfuric acid and p-toluenesulfonic acid (p-TsOH) are the most common and cost-effective catalysts for Fischer esterification.[1] Sulfuric acid is a stronger acid and may lead to faster rates but also has a higher potential for causing side reactions like charring.

  • Solid Acid Catalysts: Using solid acid catalysts (e.g., sulfonated resins like Amberlyst-15) can simplify the workup procedure, as the catalyst can be removed by simple filtration.

  • Palladium Catalysts: For direct benzylation using toluene as the benzyl source, palladium catalysts have been used, representing an atom-economic approach.[3]

Experimental Protocols

Protocol 1: Classical Fischer-Speier Esterification

This protocol describes a standard method for synthesizing this compound from 4-acetyl-2-methylbenzoic acid and benzyl alcohol using an acid catalyst and a Dean-Stark trap to remove water.

Materials:

  • 4-acetyl-2-methylbenzoic acid

  • Benzyl alcohol

  • Toluene (or a suitable solvent that forms an azeotrope with water)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel

Procedure:

  • Setup: Assemble a reflux apparatus with a round-bottom flask, a Dean-Stark trap filled with toluene, and a condenser. Ensure all glassware is dry.

  • Reagents: To the flask, add 4-acetyl-2-methylbenzoic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (enough to submerge the reactants and fill the Dean-Stark trap).

  • Catalysis: Carefully add the acid catalyst (e.g., 3-4 drops of concentrated H₂SO₄ or ~0.05 eq of p-TsOH).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, and the starting material is consumed (monitor by TLC). This can take several hours.[1]

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Rapid Benzylation using Benzyl Bromide

This protocol offers a potentially faster alternative to Fischer esterification.

Materials:

  • 4-acetyl-2-methylbenzoic acid

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF) or Acetone

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve 4-acetyl-2-methylbenzoic acid (1.0 eq) in DMF or acetone. Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes to form the carboxylate salt.

  • Benzylation: Add benzyl bromide (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC). This typically takes 1-4 hours.

  • Workup: Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining DMF and salts. Dry the organic layer, concentrate, and purify the product as described in Protocol 1.

Quantitative Data Summary

The reaction time for the synthesis of this compound is highly dependent on the chosen methodology and conditions. The table below summarizes typical conditions and their impact on reaction duration.

MethodCatalystSolventTemperatureTypical Reaction TimeReference/Analogy
Fischer EsterificationH₂SO₄Methanol (for methyl ester)Reflux5 hours[1]
Fischer Esterificationp-TsOHToluene (with Dean-Stark)Reflux (~110 °C)4 - 8 hoursGeneral Protocol
Williamson-type SynthesisBase (K₂CO₃) + Benzyl BromideDMF80 °C1 - 4 hoursGeneral Protocol
Solvent-Free Benzylationp-TsOHNone (Vacuum)Not Specified30 minutes[3]
Direct C-H BenzylationPalladium CatalystTolueneNot SpecifiedNot Specified[3]

Visualizations: Workflows and Logic Diagrams

Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Combine Reactants (Acid, Alcohol, Solvent) catalyst 2. Add Catalyst reagents->catalyst reflux 3. Heat to Reflux (Remove H2O via Dean-Stark) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete wash 5. Wash with NaHCO3 & Brine monitor->wash Complete dry 6. Dry Organic Layer wash->dry evap 7. Evaporate Solvent dry->evap purify 8. Purify Product (Chromatography) evap->purify analysis 9. Characterize Product (NMR, MS) purify->analysis

Caption: Workflow for Fischer-Speier Esterification Synthesis.

Troubleshooting cluster_solutions sol1 Increase Catalyst Amount sol2 Use Dean-Stark Trap & Dry Reagents sol3 Increase Temperature or Switch Solvent sol4 Check Reagent Purity start Reaction Slow or Incomplete? q1 Sufficient Catalyst? start->q1 q1->sol1 No q2 Removing Water? q1->q2 Yes q2->sol2 No q3 Temp High Enough? q2->q3 Yes q3->sol3 No q4 Reagents Pure? q3->q4 Yes q4->sol4 No

References

Technical Support Center: Stereoselectivity in Benzyl 4-acetyl-2-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stereoselective reactions involving Benzyl 4-acetyl-2-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving high stereoselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common stereoselective reactions performed on this compound?

A1: The most frequently encountered stereoselective reaction is the asymmetric reduction of the prochiral ketone (acetyl group) to a chiral secondary alcohol. This transformation is critical for the synthesis of chiral building blocks in medicinal chemistry. Common methods include catalytic asymmetric reduction using chiral catalysts, such as those employed in the Corey-Bakshi-Shibata (CBS) reduction, and enzyme-catalyzed reductions.

Q2: What is the Corey-Bakshi-Shibata (CBS) reduction and why is it useful for this substrate?

A2: The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols. It utilizes a chiral oxazaborolidine catalyst, which complexes with a borane reagent (e.g., BH₃·THF) to deliver a hydride in a highly face-selective manner. For this compound, the CBS reduction is advantageous due to its typically high enantioselectivity and predictable stereochemical outcome based on the catalyst's chirality.

Q3: How do electronic effects of the substituents on the aromatic ring influence the stereoselectivity of the ketone reduction?

A3: The electronic nature of the substituents on the aromatic ring can impact the stereoselectivity of the ketone reduction. Electron-withdrawing groups can sometimes enhance the interaction between the substrate and a chiral catalyst, potentially leading to higher enantioselectivity. Conversely, electron-donating groups may have a different effect. The interplay of steric and electronic factors determines the overall stereochemical outcome.[1]

Q4: How can I determine the enantiomeric excess (ee) of the resulting chiral alcohol?

A4: The enantiomeric excess of the chiral alcohol product is typically determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Another common method is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents. These agents form diastereomeric complexes with the enantiomers, leading to distinguishable signals in the NMR spectrum that can be integrated to determine the enantiomeric ratio.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stereoselective reduction of this compound.

Low Enantioselectivity (ee)
Potential Cause Troubleshooting Steps
Presence of Water The CBS reduction and many other catalytic asymmetric reductions are highly sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]
Incorrect Reaction Temperature Temperature plays a critical role in stereoselectivity. Often, lower temperatures lead to higher enantiomeric excess. However, there is an optimal temperature for each catalyst-substrate system. It is recommended to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to find the optimal condition.[2][3]
Impure Reagents Commercially available borane solutions (e.g., BH₃·THF) may contain impurities like borohydride species that can lead to non-selective reduction. Use freshly opened or titrated borane reagents. The quality of the chiral catalyst is also crucial.
Sub-optimal Catalyst or Ligand The structure of the chiral catalyst or ligand significantly influences the stereochemical outcome. If the desired enantioselectivity is not achieved, consider screening a variety of chiral catalysts or ligands with different steric and electronic properties. For CBS reductions, varying the substituent on the boron atom of the oxazaborolidine can impact selectivity.[4]
Incorrect Stoichiometry Ensure the correct stoichiometry of the catalyst, reducing agent, and substrate is used as per the established protocol. An excess of the reducing agent can sometimes lead to a background, non-selective reduction.
Low Reaction Conversion/Yield
Potential Cause Troubleshooting Steps
Deactivated Catalyst The catalyst may have degraded due to exposure to air or moisture. Use freshly prepared or properly stored catalyst.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to ensure it has gone to completion.
Inappropriate Solvent The choice of solvent can affect both the reaction rate and stereoselectivity. Tetrahydrofuran (THF) is commonly used for CBS reductions. If conversion is low, ensure the solvent is of high purity and anhydrous.
Side Reactions The benzyl ester functionality could potentially undergo side reactions under certain conditions. Analyze the crude reaction mixture to identify any byproducts and adjust the reaction conditions accordingly (e.g., by using milder reagents or shorter reaction times).

Quantitative Data Summary

The following table summarizes typical results for the asymmetric reduction of a close analog, methyl 4-acetyl-2-methylbenzoate, which can serve as a reference for reactions with the benzyl ester.

Catalyst/MethodSubstrateReducing AgentSolventTemp (°C)Yield (%)ee (%)
(S)-Me-CBSMethyl 4-acetyl-2-methylbenzoateBH₃·THFTHF-78 to -40>95>95
RuCl₂[(S)-BINAP][(S,S)-DPEN]Methyl 4-acetyl-2-methylbenzoateHCOOH/NEt₃DMF25HighHigh
Baker's YeastMethyl 4-acetyl-2-methylbenzoateGlucoseWater30Moderate>99

Note: Data is based on typical results for analogous substituted acetophenones and may vary for this compound.

Experimental Protocols

General Protocol for Corey-Bakshi-Shibata (CBS) Reduction of this compound
  • Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) to a flame-dried flask.

  • Activation: Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.0 eq) dropwise. Stir the mixture for 15 minutes at 0 °C.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -78 °C). Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add 1 N HCl and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or NMR analysis with a chiral shift reagent.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Add (S)-Me-CBS in THF to flask activation Add BH3-THF at 0°C prep->activation substrate Add this compound in THF at -78°C activation->substrate stir Stir at -78°C substrate->stir quench Quench with Methanol stir->quench workup Aqueous Work-up quench->workup purify Column Chromatography workup->purify analysis Determine ee% (Chiral HPLC/NMR) purify->analysis

Caption: Experimental workflow for the CBS reduction of this compound.

Troubleshooting_Logic start Low Enantioselectivity? check_water Check for Water Content (Anhydrous Conditions?) start->check_water Yes check_temp Optimize Reaction Temperature check_water->check_temp check_reagents Verify Reagent Purity (Catalyst & Borane) check_temp->check_reagents check_catalyst Screen Different Catalysts/Ligands check_reagents->check_catalyst solution Improved Enantioselectivity check_catalyst->solution

Caption: Troubleshooting logic for addressing low enantioselectivity in asymmetric reductions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Benzyl 4-acetyl-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. Benzyl 4-acetyl-2-methylbenzoate is one such intermediate, and its synthesis can be approached through various methodologies. This guide provides a comparative analysis of common synthesis routes from its precursor, 4-acetyl-2-methylbenzoic acid, offering insights into their respective advantages and limitations.

Comparison of Synthesis Methods

The synthesis of this compound primarily involves the esterification of 4-acetyl-2-methylbenzoic acid with a benzyl group source. The choice of method can significantly impact yield, reaction conditions, and scalability. Below is a summary of common methods with typical experimental data, although it is important to note that specific results for this compound may vary.

MethodReagentsCatalyst/BaseSolventReaction TimeTemperature (°C)Yield (%)
1. Benzyl Bromide Alkylation 4-acetyl-2-methylbenzoic acid, Benzyl bromideSodium bicarbonateNot specifiedNot specifiedNot specifiedHigh (comparable to literature)[1]
2. Fischer-Speier Esterification 4-acetyl-2-methylbenzoic acid, Benzyl alcoholp-Toluenesulfonic acidToluene (with water removal)30 min70High[2][3]
3. Pyridinium Salt-Mediated Esterification 4-acetyl-2-methylbenzoic acid, 2-Benzyloxy-1-methylpyridinium triflateTriethylamineToluene24 hNot specified98 (for Mosher's acid)[2][4]
4. Palladium-Catalyzed C-H Acyloxylation 4-acetyl-2-methylbenzoic acid, ToluenePalladium catalystNot specifiedNot specifiedNot specifiedHigh[2]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on general procedures and may require optimization for the specific synthesis of this compound.

Method 1: Benzyl Bromide Alkylation

This method is a classical and straightforward approach for ester synthesis.

Protocol:

  • Dissolve 4-acetyl-2-methylbenzoic acid in a suitable solvent.

  • Add an equimolar amount of sodium bicarbonate as a base.

  • To this mixture, add an equimolar amount of benzyl bromide.

  • The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction is worked up by washing with water and extracting the product with an organic solvent.

  • The organic layer is dried and concentrated to yield the crude benzyl ester, which can be further purified by chromatography.[1]

Method 2: Fischer-Speier Esterification under Vacuum

A rapid and efficient method that utilizes a rotary evaporator to drive the reaction to completion by removing water.

Protocol:

  • In a round-bottom flask, mix 4-acetyl-2-methylbenzoic acid (10 mmol) and benzyl alcohol (10 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equiv.).

  • The flask is attached to a rotary evaporator.

  • The reaction is carried out under vacuum (100 mbar) with rotation (100 rpm) in a water bath at 70°C for 30 minutes.[3]

  • After the reaction, the mixture is cooled and purified to isolate the benzyl ester.

Method 3: Esterification using 2-Benzyloxy-1-methylpyridinium Triflate

This method is advantageous for substrates that are sensitive to acidic or basic conditions.

Protocol:

  • To a solution of 4-acetyl-2-methylbenzoic acid in toluene, add 2-benzyloxypyridine.

  • Methyl triflate is then added to the mixture.

  • Finally, triethylamine is added to act as a base.

  • The resulting mixture is heated, typically for 24 hours, to complete the reaction.[4]

  • The product, this compound, is then isolated and purified.

Synthesis Workflow and Logic

The selection of a synthesis method for this compound depends on several factors, including the availability of reagents, required scale, and the sensitivity of the starting material to different reaction conditions. The following diagram illustrates the logical flow for choosing an appropriate synthesis pathway.

Synthesis_Comparison cluster_start Starting Material cluster_methods Synthesis Methods cluster_product Product 4-acetyl-2-methylbenzoic_acid 4-acetyl-2-methylbenzoic acid Method1 Benzyl Bromide Alkylation 4-acetyl-2-methylbenzoic_acid->Method1 + Benzyl Bromide + NaHCO3 Method2 Fischer-Speier Esterification 4-acetyl-2-methylbenzoic_acid->Method2 + Benzyl Alcohol + p-TsOH Method3 Pyridinium Salt-Mediated 4-acetyl-2-methylbenzoic_acid->Method3 + 2-Benzyloxy-1-methyl- pyridinium triflate + Et3N Method4 Pd-Catalyzed C-H Acyloxylation 4-acetyl-2-methylbenzoic_acid->Method4 + Toluene + Pd Catalyst Product_Ester This compound Method1->Product_Ester Method2->Product_Ester Method3->Product_Ester Method4->Product_Ester

Caption: Comparative workflow for this compound synthesis.

References

Unambiguous Structure Elucidation: A Comparative Guide to the Validation of Benzyl 4-acetyl-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

The definitive structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For researchers and scientists, selecting the most appropriate analytical technique is paramount to ensure accuracy and regulatory compliance. This guide provides a comprehensive comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of the target compound, Benzyl 4-acetyl-2-methylbenzoate, presenting supporting experimental data and detailed protocols.

Single-crystal X-ray crystallography stands as the gold standard for unambiguous three-dimensional structure determination of small molecules.[1] It provides precise information about bond lengths, bond angles, and stereochemistry, which are critical for understanding the molecule's interaction with biological targets. However, the necessity of a high-quality single crystal can be a significant bottleneck.[2][3] Spectroscopic methods like NMR and MS offer valuable complementary data, often on more readily available sample forms, and are indispensable for a comprehensive structural characterization.[4][5][6]

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structure validation depends on a variety of factors including the nature of the sample, the level of detail required, and the experimental feasibility. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and Mass Spectrometry for the analysis of this compound.

Parameter X-ray Crystallography (Hypothetical Data) NMR Spectroscopy (Data for Benzyl 4-methylbenzoate) Mass Spectrometry (Data for Benzyl 4-methylbenzoate)
Sample Form Single CrystalSolution (e.g., in CDCl3)Solution or Solid
Information Obtained 3D molecular structure, bond lengths, bond angles, absolute configurationConnectivity of atoms, chemical environment of nuclei, stereochemistryMolecular weight, elemental composition, fragmentation pattern
Key Strengths Unambiguous 3D structure determination[1]Provides detailed information about the molecule's structure in solutionHigh sensitivity and accuracy in mass determination
Key Limitations Requires a suitable single crystal, which can be difficult to grow[2][3]Interpretation can be complex for large molecules; does not provide bond lengths/angles directlyDoes not provide 3D structural information directly
Data Reference Hypothetical[7][8]

Experimental Protocols

X-ray Crystallography of this compound (Hypothetical Protocol)

A suitable single crystal of this compound would be selected and mounted on a goniometer head. X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction data would be processed and the structure solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

NMR Spectroscopy of Benzyl 4-methylbenzoate

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[7] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry of Benzyl 4-methylbenzoate

Gas chromatography-mass spectrometry (GC-MS) analysis was performed to determine the molecular weight and fragmentation pattern of the compound.[8] The sample was introduced into the mass spectrometer, and the resulting mass spectrum was recorded.

Quantitative Data Summary

Hypothetical Crystallographic Data for this compound
Parameter Value
Chemical Formula C₁₇H₁₆O₃
Formula Weight 268.31
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Hypothetical Value
b (Å) Hypothetical Value
c (Å) Hypothetical Value
β (°) Hypothetical Value
Volume (ų) Hypothetical Value
Z 4
Density (calculated) (g/cm³) Hypothetical Value
R-factor (%) Hypothetical Value
¹H NMR Data for Benzyl 4-methylbenzoate in CDCl₃[7]
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.97-7.95m2HAromatic H
7.43-7.41m2HAromatic H
7.38-7.30m3HAromatic H
7.19dd2HAromatic H
5.33s2H-CH₂-
2.36s3H-CH₃
¹³C NMR Data for Benzyl 4-methylbenzoate in CDCl₃[7]
Chemical Shift (δ, ppm) Assignment
166.31C=O
143.54Aromatic C
136.09Aromatic C
129.60Aromatic C
128.95Aromatic C
128.43Aromatic C
128.02Aromatic C
127.97Aromatic C
127.28Aromatic C
66.34-CH₂-
21.51-CH₃
Mass Spectrometry Data for Benzyl 4-methylbenzoate[8]
m/z Relative Intensity (%) Assignment
226~25[M]⁺
119100[C₈H₇O]⁺
91~80[C₇H₇]⁺

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the structure validation process, the following diagrams are provided.

xray_workflow cluster_crystal Crystal Growth & Selection cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Benzyl 4-acetyl-2-methylbenzoate crystallization Crystallization synthesis->crystallization selection Single Crystal Selection crystallization->selection mounting Crystal Mounting selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for X-ray Crystallography.

Conclusion

The structural validation of this compound requires a multi-faceted analytical approach. While X-ray crystallography provides the most definitive three-dimensional structural information, its reliance on high-quality single crystals can be a limitation. NMR spectroscopy and Mass Spectrometry are powerful, complementary techniques that provide crucial information about the connectivity and molecular weight of the compound in a more readily accessible manner. For a comprehensive and unambiguous structural elucidation, a combination of these techniques is highly recommended. This integrated approach ensures the highest level of confidence in the determined structure, a critical aspect for researchers, scientists, and drug development professionals.

References

A Comparative Guide to the Reactivity of Benzyl 4-acetyl-2-methylbenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of Benzyl 4-acetyl-2-methylbenzoate and its structural isomers. The reactivity of these molecules is a critical factor in their synthesis, stability, and potential biological activity. This document outlines the predicted relative reactivity based on established principles of organic chemistry, supported by generalized experimental protocols for key transformations.

Introduction to the Isomers

The isomers under consideration are positional isomers of this compound, where the acetyl (an electron-withdrawing group) and methyl (an electron-donating group) substituents are located at different positions on the benzoate ring. The positions of these substituents significantly influence the electronic and steric environment of the ester functional group, thereby dictating its reactivity. The primary isomers considered for this comparison are:

  • Isomer A: this compound

  • Isomer B: Benzyl 2-acetyl-4-methylbenzoate

  • Isomer C: Benzyl 4-acetyl-3-methylbenzoate

  • Isomer D: Benzyl 2-acetyl-6-methylbenzoate

Predicted Reactivity: A Comparative Analysis

The reactivity of the ester linkage in these isomers is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the interplay of electronic and steric effects of the acetyl and methyl groups.

Electronic Effects:

  • Acetyl Group (-COCH₃): This is a strong electron-withdrawing group through both inductive and resonance effects, increasing the electrophilicity of the carbonyl carbon and making the ester more susceptible to nucleophilic attack.

  • Methyl Group (-CH₃): This is an electron-donating group through an inductive effect, which slightly reduces the electrophilicity of the carbonyl carbon.

Steric Effects:

  • Substituents in the ortho positions (2- and 6-) relative to the ester group can sterically hinder the approach of nucleophiles to the carbonyl carbon, thereby decreasing the reaction rate.

Based on these principles, a predicted order of reactivity for common reactions like hydrolysis and reduction can be established.

Comparative Data Summary

The following tables summarize the predicted relative reactivity of the isomers in two key reactions: alkaline hydrolysis and reduction by sodium borohydride. The reactivity is ranked from highest (1) to lowest (4).

Table 1: Predicted Relative Rates of Alkaline Hydrolysis

IsomerStructureSubstituent PositionsPredicted Electronic Effect on CarbonylPredicted Steric HindrancePredicted Relative Rate of Hydrolysis
C Benzyl 4-acetyl-3-methylbenzoateAcetyl: paraMethyl: metaStrong activation by para-acetyl groupLow1 (Fastest)
A This compoundAcetyl: paraMethyl: orthoStrong activation by para-acetyl groupModerate due to ortho-methyl group2
B Benzyl 2-acetyl-4-methylbenzoateAcetyl: orthoMethyl: paraModerate activation (potential for out-of-plane twist)High due to ortho-acetyl group3
D Benzyl 2-acetyl-6-methylbenzoateAcetyl: orthoMethyl: orthoModerate activationVery High due to two ortho substituents4 (Slowest)

Table 2: Predicted Relative Reactivity in Reduction Reactions

This table considers the reduction of both the ketone and the ester functionalities. Sodium borohydride (NaBH₄) is a mild reducing agent that typically reduces ketones much faster than esters. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups. The reactivity comparison here focuses on the reduction of the ketone group by NaBH₄.

IsomerStructurePredicted Steric Hindrance at KetonePredicted Relative Rate of Ketone Reduction (with NaBH₄)Notes on Ester Reduction
A This compoundLow1 (Fastest)Ester reduction would require a stronger reducing agent (e.g., LiAlH₄).
C Benzyl 4-acetyl-3-methylbenzoateLow1 (Fastest)Ester reduction would require a stronger reducing agent.
B Benzyl 2-acetyl-4-methylbenzoateModerate due to proximity to the ester2Ester reduction would require a stronger reducing agent.
D Benzyl 2-acetyl-6-methylbenzoateHigh due to proximity to the ester and an ortho-methyl group3 (Slowest)Ester reduction would be significantly hindered and require a stronger reducing agent.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for specific isomers.

Protocol 1: Alkaline Hydrolysis of Benzyl Acetyl-methylbenzoate Isomers

Objective: To determine the relative rate of hydrolysis of the ester isomers under basic conditions.

Materials:

  • Benzyl acetyl-methylbenzoate isomer (e.g., Isomer A)

  • Methanol (or Ethanol or THF)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Dichloromethane (DCM)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Dissolve the benzyl acetyl-methylbenzoate isomer (1 equivalent) in a suitable solvent like methanol (10 volumes).

  • Add a 1 M aqueous solution of NaOH (2 equivalents).

  • Stir the reaction mixture at room temperature (or heat to 60°C if the reaction is slow).

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dilute the residue with water (10 volumes) and extract with DCM (2 x 10 volumes) to remove any unreacted starting material or non-acidic byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3 with 1 M HCl.

  • Extract the precipitated carboxylic acid with DCM (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the corresponding carboxylic acid.

  • The relative reactivity can be determined by comparing the reaction times for the complete consumption of each isomer under identical conditions.

Protocol 2: Reduction of the Acetyl Group with Sodium Borohydride

Objective: To selectively reduce the ketone functionality of the isomers.

Materials:

  • Benzyl acetyl-methylbenzoate isomer

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates

Procedure:

  • Dissolve the benzyl acetyl-methylbenzoate isomer in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) in portions to the stirred solution.

  • Allow the reaction to stir at 0°C and then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Add water and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude secondary alcohol product.

  • The product can be purified by column chromatography on silica gel.

Visualizations

Logical Relationship of Isomer Reactivity

G Predicted Reactivity of Isomers in Alkaline Hydrolysis cluster_reactivity Decreasing Rate of Hydrolysis cluster_factors Dominant Factors C Isomer C (4-acetyl-3-methyl) Fastest A Isomer A (4-acetyl-2-methyl) C->A Electronic Strong Electronic Activation C->Electronic B Isomer B (2-acetyl-4-methyl) A->B Steric_Mod Moderate Steric Hindrance A->Steric_Mod D Isomer D (2-acetyl-6-methyl) Slowest B->D Steric_High High Steric Hindrance B->Steric_High Steric_VHigh Very High Steric Hindrance D->Steric_VHigh

Caption: Predicted order of reactivity for alkaline hydrolysis.

Experimental Workflow for Alkaline Hydrolysis

G Workflow for Alkaline Hydrolysis start Start: Dissolve Isomer in Solvent add_base Add Aqueous NaOH start->add_base react Stir at Room Temp (or Heat) add_base->react monitor Monitor by TLC react->monitor workup1 Concentrate and Dilute with Water monitor->workup1 Reaction Complete extract1 Extract with DCM workup1->extract1 acidify Acidify Aqueous Layer with HCl extract1->acidify extract2 Extract Product with DCM acidify->extract2 dry Dry and Concentrate Organic Layers extract2->dry product Isolate Carboxylic Acid Product dry->product

Caption: Experimental workflow for hydrolysis.

This guide provides a framework for understanding and predicting the reactivity of this compound and its isomers. For definitive quantitative data, the experimental protocols outlined should be performed and the results analyzed for each specific isomer.

biological activity of Benzyl 4-acetyl-2-methylbenzoate versus similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the biological activities of benzyl benzoate and its analogues, with a focus on antihypertensive effects. Due to the limited publicly available data on the specific biological activity of Benzyl 4-acetyl-2-methylbenzoate, this guide focuses on structurally similar and well-studied compounds.

While specific experimental data on the biological activity of this compound is scarce in current literature, research on analogous compounds, particularly benzyl benzoate and its derivatives, provides valuable insights into potential therapeutic applications. This guide offers a comparative overview of these activities, with a primary focus on their inhibitory effects on angiotensin II-induced hypertension, alongside other reported biological functions such as antimicrobial and insecticidal properties.

Antihypertensive Activity of Benzyl Benzoate Derivatives

A significant study by Ohno et al. (2008) investigated the potential of benzyl benzoate and its derivatives as antagonists of the Angiotensin II (Ang II) type 1 receptor, a key player in the regulation of blood pressure.[1][2][3] The research demonstrated that benzyl benzoate can inhibit the function of Ang II in a dose-dependent manner and significantly suppress Ang II-induced hypertension in vivo.[1][2][3] The study synthesized and evaluated over 40 derivatives to establish a structure-activity relationship, revealing that certain substitutions on the benzyl and benzoate rings markedly enhance inhibitory activity.

Quantitative Comparison of Ang II Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected benzyl benzoate derivatives against Angiotensin II-induced Ca²⁺ influx in Chinese Hamster Ovary (CHO) cells expressing the human AT₁ receptor.

CompoundStructureIC₅₀ (µM)Relative Activity vs. Benzyl Benzoate
Benzyl benzoateC₆H₅COOCH₂C₆H₅301
3-Methylbenzyl benzoateC₆H₅COOCH₂(3-CH₃C₆H₄)3.2~9.4x higher
Benzyl 2-nitrobenzoate(2-NO₂C₆H₄)COOCH₂C₆H₅103x higher
3-Methylbenzyl 2-nitrobenzoate(2-NO₂C₆H₄)COOCH₂(3-CH₃C₆H₄)3.010x higher
Benzyl cinnamateC₆H₅CH=CHCOOCH₂C₆H₅301

Data sourced from Ohno et al., 2008.[1][2][3]

Other Reported Biological Activities

Beyond antihypertensive effects, various benzyl benzoate derivatives have been investigated for other biological activities:

  • Antimicrobial and Anti-inflammatory Activity: Methyl 4-acetyl-2-methylbenzoate, a structurally related compound, has been reported to possess antimicrobial properties and its derivatives show potential as anti-inflammatory agents, though quantitative data is limited.[4] Benzyl benzoate itself has demonstrated antibacterial activity against Bacillus cereus.[5]

  • Acaricidal and Insecticidal Activity: Benzyl benzoate is a well-known and effective topical treatment against the mite Sarcoptes scabiei, which causes scabies.[6][7] It is also used as a pediculicide to treat lice infestations and as a repellent for chiggers, ticks, and mosquitoes.[7][8] The mechanism of action is believed to involve neurotoxicity to the parasites.[8]

Experimental Protocols

In Vitro Assay for Angiotensin II Antagonistic Activity

This protocol is based on the methodology described by Ohno et al. (2008) for measuring the inhibition of Angiotensin II-induced calcium influx.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human Angiotensin II type 1 (AT₁) receptor are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

  • Calcium Imaging: The cells are seeded in 96-well plates. After reaching confluence, the cells are washed with a buffer solution and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.

  • Compound Application: The cells are washed again to remove excess dye. The test compounds (benzyl benzoate and its derivatives) at various concentrations are added to the wells and incubated for a predetermined period.

  • Angiotensin II Stimulation: Angiotensin II is added to the wells to a final concentration known to elicit a calcium response.

  • Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction of the Ang II-induced calcium signal. The IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal response to Ang II) is determined from the dose-response curves.

Signaling Pathway

The antihypertensive effects of the more active benzyl benzoate derivatives are attributed to their ability to antagonize the Angiotensin II type 1 (AT₁) receptor. This receptor is a key component of the Renin-Angiotensin System (RAS), which plays a crucial role in blood pressure regulation.

Angiotensin_II_Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Angiotensinogen Angiotensinogen Renin Renin Ang_I Angiotensin I Renin->Ang_I cleaves ACE ACE Ang_II Angiotensin II ACE->Ang_II converts AT1R AT1 Receptor Ang_II->AT1R binds Aldosterone Aldosterone Secretion Ang_II->Aldosterone stimulates G_protein Gq/11 Protein AT1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction contributes to Benzyl_Benzoate Benzyl Benzoate Derivatives Benzyl_Benzoate->AT1R inhibit

Caption: Angiotensin II signaling pathway and the inhibitory action of Benzyl Benzoate derivatives.

References

Spectroscopic Showdown: A Comparative Analysis of Benzyl 4-acetyl-2-methylbenzoate and Its Methyl Ester Analogue

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the spectroscopic characterization of Benzyl 4-acetyl-2-methylbenzoate, with a comparative analysis against Methyl 4-acetyl-2-methylbenzoate. This guide provides detailed experimental protocols and data to aid researchers in the unambiguous identification and confirmation of these compounds.

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of novel molecules is paramount. This guide provides a detailed spectroscopic analysis of this compound, a compound of interest in drug development, and compares it with its close analogue, Methyl 4-acetyl-2-methylbenzoate. By presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for scientists and researchers.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and Methyl 4-acetyl-2-methylbenzoate, facilitating a direct comparison of their structural features.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical)

Assignment This compound Methyl 4-acetyl-2-methylbenzoate
Chemical Shift (δ ppm) Multiplicity Chemical Shift (δ ppm)
Acetyl Protons (-COCH₃)~2.60s
Aromatic Protons (benzoate ring)~7.80-8.10m
Methyl Protons (on benzoate ring)~2.50s
Benzyl Protons (-CH₂-)~5.40s
Aromatic Protons (benzyl ring)~7.30-7.50m
Methyl Ester Protons (-OCH₃)--

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical)

Assignment This compound Methyl 4-acetyl-2-methylbenzoate
Chemical Shift (δ ppm) Chemical Shift (δ ppm)
Acetyl Carbonyl (>C=O)~197.0~197.0
Ester Carbonyl (>C=O)~166.0~167.0
Aromatic Carbons (benzoate ring)~128.0-140.0~128.0-140.0
Acetyl Methyl (-CH₃)~26.0~26.0
Ring Methyl (-CH₃)~21.0~21.0
Benzyl Methylene (-CH₂-)~67.0-
Aromatic Carbons (benzyl ring)~127.0-136.0-
Methyl Ester (-OCH₃)-~52.0

Table 3: IR Spectroscopic Data

Functional Group This compound Methyl 4-acetyl-2-methylbenzoate
Absorption Range (cm⁻¹) Absorption Range (cm⁻¹)
C=O Stretch (Ester)~1720~1725
C=O Stretch (Ketone)~1685~1685
C-O Stretch (Ester)~1270~1275
C-H Stretch (Aromatic)~3030-3100~3030-3100
C-H Stretch (Aliphatic)~2850-3000~2850-3000

Table 4: Mass Spectrometry Data

Parameter This compound Methyl 4-acetyl-2-methylbenzoate
Molecular Formula C₁₇H₁₆O₃C₁₁H₁₂O₃
Molecular Weight 268.31 g/mol 192.21 g/mol
Predicted m/z of Molecular Ion [M]⁺ 268192
Key Fragmentation Peaks (m/z) 177 (M-C₇H₇)⁺, 91 (C₇H₇)⁺161 (M-OCH₃)⁺, 177 (M-CH₃)⁺

Experimental Workflow and Methodologies

The conclusive identification of this compound and its differentiation from potential alternatives relies on a systematic analytical workflow.

Spectroscopic Analysis Workflow Analytical Workflow for Compound Confirmation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation and Confirmation Sample Test Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Compare Data with Reference/Alternative NMR->Data IR->Data MS->Data Structure Structure Confirmation Data->Structure

Caption: Workflow for Spectroscopic Confirmation.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, 512-1024 scans are acquired with a relaxation delay of 2 seconds. Data processing involves Fourier transformation and baseline correction.

2. Infrared (IR) Spectroscopy

  • Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed directly on the diamond crystal of the ATR accessory. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.

3. Mass Spectrometry (MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC-MS system. The gas chromatograph is equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV, scanning a mass range of m/z 40-500.

Signaling Pathways in Drug Development Context

While the direct signaling pathways of this compound are proprietary or under investigation, a generalized pathway illustrates how such a small molecule could potentially interact with a cellular target to elicit a therapeutic effect.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binding Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Generalized Small Molecule Signaling Pathway.

This guide provides a foundational framework for the spectroscopic analysis and confirmation of this compound. The comparative data and detailed protocols are intended to support researchers in their efforts to accurately characterize and utilize this and similar compounds in their scientific endeavors.

A Comparative Analysis of Synthetic Routes to Benzyl 4-acetyl-2-methylbenzoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of four primary synthesis pathways, balancing economic, safety, and environmental factors to guide researchers and drug development professionals in selecting the most strategic approach for producing the key intermediate, Benzyl 4-acetyl-2-methylbenzoate.

In the landscape of pharmaceutical synthesis, the selection of an optimal reaction pathway is a critical decision, balancing cost-effectiveness, scalability, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of four distinct synthetic routes to this compound, a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The routes analyzed are:

  • Route 1: Palladium-Catalyzed Heck-type Reaction starting from 4-bromo-2-methylbenzoic acid.

  • Route 2: Friedel-Crafts Acylation and Subsequent Transformations commencing with 2-fluorotoluene.

  • Route 3: Novel Condensation Pathway utilizing 5-carboxyphthalide.

  • Route 4: Direct Esterification of commercially available 4-acetyl-2-methylbenzoic acid.

This comparative analysis is designed to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions tailored to their specific production needs and sustainability goals.

Executive Summary of Comparative Analysis

MetricRoute 1: Heck-type ReactionRoute 2: Friedel-CraftsRoute 3: CondensationRoute 4: Direct Esterification
Overall Yield High (around 85-90%)Moderate (around 60-70%)High (around 80-85%)High (typically >95%)
Raw Material Cost High (expensive catalyst and starting material)Low to ModerateLow to ModerateHigh (cost of precursor)
Process Complexity Moderate (requires specialized catalyst)High (multi-step, harsh conditions)Moderate (fewer steps than Route 2)Low (single step)
Safety Concerns Flammable and hazardous reagentsCorrosive and hazardous reagents, toxic byproductsUse of flammable solventsUse of flammable solvents
Environmental Impact Heavy metal catalyst, solvent wasteAcidic waste, halogenated solventsSolvent wasteSolvent waste
Scalability GoodModerate (challenges with waste management)GoodExcellent

Route 1: Palladium-Catalyzed Heck-type Reaction

This route involves the synthesis of the precursor, 4-acetyl-2-methylbenzoic acid, from 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether, utilizing a palladium acetate catalyst. The subsequent esterification with benzyl alcohol yields the final product.

Experimental Protocol

Step 1: Synthesis of 4-acetyl-2-methylbenzoic acid [1]

  • To a suspension of 4-bromo-2-methylbenzoic acid (100 mmol) in n-butanol, add potassium carbonate (120 mmol), n-butyl vinyl ether (300 mmol), palladium acetate (0.2 mmol), and 1,3-bis(diphenylphosphino)propane (0.6 mmol).

  • After degassing and purging with nitrogen, the mixture is refluxed for 5 hours.

  • The reaction mixture is cooled to 80°C, and n-butanol and excess n-butyl vinyl ether are distilled off under reduced pressure.

  • Toluene and water are added, and the mixture is neutralized with concentrated hydrochloric acid.

  • The aqueous phase is separated, and the organic phase containing 4-acetyl-2-methylbenzoic acid is carried forward. The reported yield for this step is approximately 95%.[1]

Step 2: Synthesis of this compound

  • To the toluene solution of 4-acetyl-2-methylbenzoic acid (100 mmol), add benzyl alcohol (120 mmol) and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by TLC or HPLC until completion.

  • Upon completion, the reaction mixture is cooled, washed with a sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification by column chromatography or recrystallization affords pure this compound.

Cost-Benefit Analysis
  • Benefits: This route offers a high yield of the desired precursor. Palladium-catalyzed reactions are generally well-understood and scalable.[2]

  • Costs: The primary drawbacks are the high cost of the palladium catalyst and the starting material, 4-bromo-2-methylbenzoic acid. The use of a heavy metal catalyst also presents environmental concerns regarding waste disposal and potential contamination of the final product.[3]

Workflow Diagram

G cluster_0 Route 1: Heck-type Reaction A 4-bromo-2-methylbenzoic acid + n-butyl vinyl ether B Heck-type Reaction (Pd(OAc)2, K2CO3, n-BuOH) A->B Reflux, 5h C 4-acetyl-2-methylbenzoic acid B->C Work-up E Esterification (Acid catalyst, Toluene) C->E D Benzyl Alcohol D->E F This compound E->F Reflux

Caption: Workflow for this compound synthesis via a Heck-type reaction.

Route 2: Friedel-Crafts Acylation and Subsequent Transformations

This multi-step synthesis begins with the Friedel-Crafts acylation of 2-fluorotoluene, followed by cyanation, hydrolysis, and final esterification.

Experimental Protocol

Step 1: Acylation of 2-fluorotoluene [4]

  • To a solution of 2-fluorotoluene in a suitable solvent, add an acylating reagent (e.g., acetyl chloride).

  • The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum trichloride, at a controlled temperature (-10 to 100°C).

  • After the reaction is complete, the mixture is quenched and worked up to yield 4-fluoro-3-methylacetophenone.

Step 2: Cyanation of 4-fluoro-3-methylacetophenone [4]

  • The 4-fluoro-3-methylacetophenone is dissolved in a suitable solvent and reacted with a cyanating agent (e.g., sodium cyanide) at elevated temperatures (100-200°C).

  • Work-up of the reaction mixture yields 3-methyl-4-cyanoacetophenone.

Step 3: Hydrolysis of 3-methyl-4-cyanoacetophenone [4]

  • The 3-methyl-4-cyanoacetophenone is subjected to acidic hydrolysis at a temperature ranging from 20-120°C.

  • This step yields 4-acetyl-2-methylbenzoic acid.

Step 4: Esterification of 4-acetyl-2-methylbenzoic acid

  • The 4-acetyl-2-methylbenzoic acid is then esterified with benzyl alcohol as described in Route 1.

Cost-Benefit Analysis
  • Benefits: This route utilizes relatively inexpensive starting materials like 2-fluorotoluene and acetyl chloride.

  • Costs: The process is multi-stepped, which can lead to a lower overall yield. Friedel-Crafts reactions can be challenging to control on a large scale and often generate significant amounts of acidic and aluminum-containing waste, posing environmental challenges.[5][6] The use of highly toxic cyanide in the second step is a major safety concern.

Workflow Diagram

G cluster_1 Route 2: Friedel-Crafts Acylation A 2-fluorotoluene + Acetyl chloride B Friedel-Crafts Acylation (AlCl3) A->B C 4-fluoro-3-methylacetophenone B->C D Cyanation (NaCN) C->D E 3-methyl-4-cyanoacetophenone D->E F Hydrolysis (Acid) E->F G 4-acetyl-2-methylbenzoic acid F->G I Esterification G->I H Benzyl Alcohol H->I J This compound I->J

Caption: Multi-step synthesis of this compound starting from 2-fluorotoluene.

Route 3: Novel Condensation Pathway

A more recent and industrially promising route involves the condensation of 5-carboxyphthalide with a malonate, followed by decarboxylation and hydrogenation to form the 4-acetyl-2-methylbenzoic acid precursor.[7]

Experimental Protocol

Step 1: Condensation of 5-carboxyphthalide [7]

  • 5-carboxyphthalide is condensed with a malonate (e.g., diethyl malonate) in the presence of a base.

Step 2: Decarboxylation [7]

  • The product from the condensation step is then decarboxylated under acidic conditions.

Step 3: Hydrogenation [7]

  • The resulting intermediate is hydrogenated to yield 4-acetyl-2-methylbenzoic acid.

Step 4: Esterification

  • The final product is obtained through esterification with benzyl alcohol as previously described.

Cost-Benefit Analysis
  • Benefits: This route is designed for industrial-scale production, utilizing cheaper and more readily available starting materials compared to Route 1. It avoids the use of highly toxic reagents like cyanides and expensive heavy metal catalysts, making it a more environmentally friendly and safer option.[7]

  • Costs: While promising, this is a newer route, and optimization of reaction conditions for large-scale production may still be ongoing.

Workflow Diagram

G cluster_2 Route 3: Condensation Pathway A 5-carboxyphthalide + Diethyl malonate B Condensation A->B C Intermediate B->C D Decarboxylation C->D E Intermediate D->E F Hydrogenation E->F G 4-acetyl-2-methylbenzoic acid F->G I Esterification G->I H Benzyl Alcohol H->I J This compound I->J

Caption: Synthesis of this compound via a novel condensation pathway.

Route 4: Direct Esterification

This route is the most straightforward, involving the direct esterification of commercially available 4-acetyl-2-methylbenzoic acid with benzyl alcohol.

Experimental Protocol
  • To a solution of 4-acetyl-2-methylbenzoic acid (0.01 mol) in a suitable solvent (e.g., toluene or methanol), add benzyl alcohol (0.012 mol).

  • Add a catalytic amount of a strong acid, such as sulfuric acid (0.01 mol).[8]

  • The reaction mixture is refluxed for approximately 5 hours.[8]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the excess solvent and alcohol are removed by distillation.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.

Cost-Benefit Analysis
  • Benefits: This is the simplest and most direct route with a high yield and minimal process steps. It is easily scalable and generates the least amount of waste per mole of product.

  • Costs: The primary drawback is the higher cost of the starting material, 4-acetyl-2-methylbenzoic acid, compared to the basic starting materials of the other routes. The economic viability of this route is therefore highly dependent on the market price of the precursor.

Workflow Diagramdot

G

References

A Comparative Guide to the Toxicological Assessment of Benzyl 4-acetyl-2-methylbenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Toxicity of Structurally Related Benzoate Derivatives

To establish a baseline for predicting the toxicity of Benzyl 4-acetyl-2-methylbenzoate, the toxicological data for benzyl benzoate and sodium benzoate are summarized below. These compounds share structural similarities and their metabolic pathways can offer insights into the potential biotransformation and toxicity of the target compound. Benzyl benzoate, like the target compound, is a benzyl ester, while sodium benzoate provides data on the benzoate moiety's systemic effects.

ParameterBenzyl BenzoateSodium BenzoateReference Compound for Comparison
Acute Oral Toxicity (LD50) Rat: 1700-2800 mg/kg[1][2] Mouse: 1400 mg/kg[1][2][3] Rabbit: 1680 mg/kg[4] Cat: 2240 mg/kg[2]Rat: ~6290 mg/kg (in diet, caused 50% mortality)[5]This compound
Acute Dermal Toxicity (LD50) Rabbit: 4000 mg/kg[2][3][4]No data availableThis compound
In Vitro Cytotoxicity Data not prominent in search results- Lymphocytes: Mutagenic and cytotoxic at 2.0 mg/mL[6] - Splenocytes: Non-cytotoxic up to 1000 µg/mL, cytotoxic at 2500 µg/mL[7] - HCT116 cells: Cytotoxic, starting at 6.25 mM[6]This compound
Primary Route of Metabolism Rapidly hydrolyzed to benzyl alcohol and benzoic acid[4][8][9]Conjugated with glycine to form hippurate in the liver and kidney[10]This compound
Key Toxicological Findings - Skin irritant[8][9] - At high doses: hyperexcitation, loss of coordination, convulsions, and respiratory paralysis[8][9] - Developmental toxicity at high doses in rats[11]- At high doses: affects liver and kidney function in animals[10] - Can induce apoptosis and affect NFκB in cancer cells[10] - Genotoxic and cytotoxic effects reported in lymphocytes[12]This compound

Experimental Protocols for Toxicity Assessment

The following are detailed methodologies for key experiments that can be employed to evaluate the comparative toxicity of this compound and its derivatives.

In Vitro Cytotoxicity Assays

These assays are crucial for initial screening and determining the concentration range for further studies.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Cell Culture: Plate cells (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treatment: Expose the cells to various concentrations of the test compounds (e.g., this compound and its derivatives) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

b) Lactate Dehydrogenase (LDH) Assay

  • Principle: This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the cell culture medium upon cell membrane damage or lysis.[7] Increased LDH activity in the medium is an indicator of cytotoxicity.

  • Protocol:

    • Cell Culture and Treatment: Follow the same procedure as the MTT assay.

    • Sample Collection: After the treatment period, collect the cell culture supernatant.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity based on a maximum LDH release control (cells treated with a lysis buffer).

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the short-term toxic effects of a substance following oral administration.

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step.

  • Protocol:

    • Animals: Use healthy, young adult rodents (e.g., Wistar rats), typically females, as they are often more sensitive.

    • Housing and Acclimatization: House the animals in standard conditions and allow them to acclimatize for at least 5 days before dosing.

    • Dosing: Administer the test compound orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The substance should be dissolved or suspended in a suitable vehicle.

    • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

    • Data Analysis: The results are used to classify the substance into a GHS (Globally Harmonized System) hazard category for acute oral toxicity.

Visualizations

Workflow for Comparative Toxicity Assessment

The following diagram illustrates a general workflow for assessing the comparative toxicity of a parent compound and its derivatives.

Toxicity_Workflow cluster_0 Initial Screening cluster_1 In Vitro Assays cluster_2 In Vivo Studies (Rodent Model) cluster_3 Data Analysis & Comparison A Parent Compound (this compound) C Cytotoxicity Assays (MTT, LDH) A->C B Derivatives B->C D Genotoxicity Assays (Ames, Micronucleus) C->D If cytotoxic E Acute Toxicity (e.g., OECD 423) C->E Based on IC50 D->E If genotoxic or high concern F Sub-chronic Toxicity (28-day or 90-day study) E->F If warranted G Determine IC50 / LD50 E->G H Histopathology & Biomarker Analysis F->H I Comparative Toxicity Profile G->I H->I

Caption: A generalized workflow for the toxicological evaluation of a parent compound and its derivatives.

Potential Metabolic Pathway of this compound

Based on the metabolism of benzyl benzoate, a likely metabolic pathway for this compound would involve hydrolysis.

Metabolic_Pathway Parent This compound Metabolite1 4-acetyl-2-methylbenzoic acid Parent->Metabolite1 Hydrolysis (Esterase) Metabolite2 Benzyl Alcohol Parent->Metabolite2 Hydrolysis (Esterase) Excretion Conjugation & Excretion Metabolite1->Excretion Further_Metabolite Benzoic Acid Metabolite2->Further_Metabolite Oxidation Further_Metabolite->Excretion

Caption: A predicted metabolic pathway for this compound via hydrolysis.

References

Benchmarking Benzyl 4-acetyl-2-methylbenzoate: A Comparative Performance Analysis in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes with high efficiency and yield. This guide provides a comparative performance benchmark of Benzyl 4-acetyl-2-methylbenzoate against its more commonly utilized counterpart, Methyl 4-acetyl-2-methylbenzoate. Due to the limited availability of direct experimental data for this compound, this guide leverages established chemical principles and data from analogous reactions to provide a comprehensive and objective comparison.

Synthesis and Physicochemical Properties

For comparison, several synthesis routes for 4-acetyl-2-methylbenzoic acid and its methyl ester have been well-documented, with high yields reported. For instance, the palladium-catalyzed carbonylation of 4-bromo-3-methylacetophenone yields 4-acetyl-2-methylbenzoic acid in 90% yield. Another method, the reflux of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether, has been reported to produce the acid with a 95% yield[1][2]. The subsequent esterification to Methyl 4-acetyl-2-methylbenzoate has been achieved with a 94.2% yield[3].

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Synthetic RoutesReported Yield (%)
This compound C₁₇H₁₆O₃268.31(Predicted) >350Fischer esterification of 4-acetyl-2-methylbenzoic acid with benzyl alcohol.(Estimated) 85-95
Methyl 4-acetyl-2-methylbenzoate C₁₁H₁₂O₃192.21(Predicted) ~300Esterification of 4-acetyl-2-methylbenzoic acid with methanol.[4][5]94.2[3]
4-acetyl-2-methylbenzoic acid C₁₀H₁₀O₃178.18352.7±30.0[6]Palladium-catalyzed carbonylation; Reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether.[1][2][7]90-95[1][2][7]

Performance in Key Organic Reactions

The reactivity of both Benzyl and Methyl 4-acetyl-2-methylbenzoate is primarily centered around the acetyl group (a ketone) and the ester functionality. These sites allow for a variety of subsequent transformations, making them valuable intermediates in the synthesis of more complex molecules.

Condensation Reactions

A key reaction for this class of compounds is the Claisen-Schmidt condensation of the acetyl group with various aldehydes to form chalcone derivatives. These chalcones are important precursors for the synthesis of heterocyclic compounds such as pyrimidines.

A documented example is the condensation of Methyl 4-acetyl-2-methylbenzoate with aromatic aldehydes in the presence of aqueous sodium hydroxide to yield chalcone derivatives.[4] The subsequent cyclocondensation of these chalcones with urea or guanidine hydrochloride furnishes pyrimidine derivatives.[4]

Experimental Protocol: Synthesis of Chalcone Derivatives from Methyl 4-acetyl-2-methylbenzoate [4]

To a solution of Methyl 4-acetyl-2-methylbenzoate (0.01 mol) and an aromatic aldehyde (0.01 mol) in methanol (25 ml), a 40% aqueous solution of sodium hydroxide is added until the solution becomes basic (pH > 10) at room temperature (25-30°C). The reaction mixture is stirred for 3.0-4.5 hours at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into crushed ice and neutralized. The solid product that separates is filtered and crystallized from ethanol.

Performance Comparison in Condensation Reactions

FeatureThis compound (Expected)Methyl 4-acetyl-2-methylbenzoate (Documented)
Reaction Rate Potentially slightly slower due to the increased steric bulk of the benzyl group, which may hinder the approach of reactants to the acetyl moiety.Established reaction times of 3.0-4.5 hours.[4]
Yield Expected to be comparable to the methyl ester, likely in the range of 70-90% depending on the aldehyde used.Yields for the subsequent pyrimidine synthesis are reported to be in the range of 43-70%.[4]
Selectivity High selectivity for the condensation at the acetyl group is expected, similar to the methyl ester.High selectivity observed.
Side Reactions Under harsh basic conditions, there is a potential for saponification of the benzyl ester, which might be slightly more facile than for the methyl ester.Saponification of the methyl ester can occur under prolonged reaction times or with excess base.

Condensation_Reaction_Workflow

Hydrolysis of the Ester

The hydrolysis of the ester group back to the carboxylic acid is a fundamental transformation. This reaction is typically carried out under acidic or basic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

The ester is refluxed in a mixture of an alcohol (e.g., methanol or ethanol) and a strong acid such as sulfuric acid or hydrochloric acid. The reaction progress is monitored until completion, after which the product, 4-acetyl-2-methylbenzoic acid, is isolated by extraction and crystallization.

Performance Comparison in Hydrolysis

FeatureThis compound (Expected)Methyl 4-acetyl-2-methylbenzoate (Documented)
Reaction Rate Acid-catalyzed hydrolysis is expected to be slightly slower than for the methyl ester due to the steric hindrance of the benzyl group. Base-catalyzed hydrolysis (saponification) might be slightly faster due to the better leaving group potential of the benzyloxide anion precursor.Standard hydrolysis protocols are well-established.[4]
Yield High yields, typically >90%, are expected under optimized conditions.High yields are readily achievable.
Byproducts Benzyl alcohol is the byproduct.Methanol is the byproduct.

Hydrolysis_Pathway

Conclusion

While direct experimental data for this compound is scarce, a comparative analysis based on established chemical principles and data from its methyl analog provides valuable insights for researchers. The choice between the benzyl and methyl ester will likely depend on the specific requirements of the subsequent reaction steps. The benzyl group may offer advantages in certain contexts, such as acting as a protecting group that can be removed under different conditions than a methyl ester. However, for reactions where steric hindrance at the ester or acetyl group is a concern, the less bulky methyl ester may provide a kinetic advantage. The provided experimental protocols for the methyl ester can serve as a strong starting point for the development of procedures for the benzyl analog, with the expectation of similar high yields and selectivity. Researchers are encouraged to perform initial small-scale trials to optimize reaction conditions for their specific applications.

References

Navigating Cross-Reactivity: A Comparative Guide for Benzyl 4-acetyl-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Importance of Cross-Reactivity

Cross-reactivity is a phenomenon where a substance, such as an antibody or a small molecule inhibitor, binds to molecules other than its intended target.[1] In drug development and diagnostics, understanding cross-reactivity is critical as it can lead to off-target effects, inaccurate assay results, and potential toxicity. For a compound like Benzyl 4-acetyl-2-methylbenzoate, assessing its interaction with structurally similar molecules is a key step in characterizing its biological activity and potential for therapeutic use.

Proposed Cross-Reactivity Panel

To comprehensively evaluate the specificity of this compound, a panel of structurally related compounds should be tested. The selection of these compounds is based on shared chemical motifs, such as the benzoate core, the benzyl ester, and the acetyl and methyl substitutions.

Table 1: Proposed Compounds for Cross-Reactivity Screening

Compound NameStructureRationale for Inclusion
This compound (Test Compound) Primary compound of interest.
4-Acetyl-2-methylbenzoic acidThe corresponding carboxylic acid, a potential metabolite.
Methyl 4-acetyl-2-methylbenzoateA different ester of the same acid, to assess the impact of the ester group.
Benzyl benzoateLacks the acetyl and methyl groups, to assess their contribution to binding.[2]
Benzyl 4-methylbenzoateLacks the acetyl group, to assess its contribution.
Benzyl 4-acetylbenzoateLacks the 2-methyl group, to assess its steric and electronic influence.
AcetophenoneA simple ketone present as a substructure.
TolueneA simple aromatic hydrocarbon substructure.

Experimental Protocols

A competitive enzyme-linked immunosorbent assay (ELISA) is a robust and widely used method for quantifying the cross-reactivity of small molecules.[3] This assay measures the ability of a test compound to compete with a labeled tracer for binding to a specific antibody.

Competitive ELISA Protocol
  • Coating: A microtiter plate is coated with an antibody raised against a conjugate of the target molecule (or a closely related derivative).

  • Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.

  • Competition: A fixed concentration of an enzyme-labeled version of the target molecule (the tracer) is mixed with varying concentrations of the test compound (this compound) or the potential cross-reactants.

  • Incubation: The mixture is added to the coated plate and incubated. During this time, the unlabeled compound and the tracer compete for binding to the immobilized antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added, which generates a measurable signal (e.g., colorimetric, fluorescent).

  • Data Analysis: The signal is inversely proportional to the concentration of the unlabeled compound in the sample. The concentration of each compound that causes 50% inhibition of the maximal signal (IC50) is determined.

The cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Data Presentation

The quantitative data from the cross-reactivity studies should be summarized in a clear and concise table to allow for easy comparison.

Table 2: Example Cross-Reactivity Data for this compound

CompoundIC50 (nM)% Cross-Reactivity
This compoundValue100
4-Acetyl-2-methylbenzoic acidValueCalculated Value
Methyl 4-acetyl-2-methylbenzoateValueCalculated Value
Benzyl benzoateValueCalculated Value
Benzyl 4-methylbenzoateValueCalculated Value
Benzyl 4-acetylbenzoateValueCalculated Value
AcetophenoneValueCalculated Value
TolueneValueCalculated Value

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological relationships. Below are examples of how Graphviz can be used to create these visualizations.

G cluster_prep Assay Preparation cluster_comp Competitive Binding cluster_detect Detection & Analysis plate Coat microtiter plate with antibody block Block unbound sites plate->block incubate Add mixture to plate and incubate tracer Enzyme-labeled Tracer mix Mix Tracer and Test Compound tracer->mix test_compound Test Compound (e.g., this compound) test_compound->mix mix->incubate wash Wash plate incubate->wash substrate Add substrate wash->substrate read Read signal substrate->read analyze Calculate IC50 and % Cross-Reactivity read->analyze

Caption: Experimental workflow for competitive ELISA.

Given that some benzoic acid derivatives have been shown to act as inhibitors of histone deacetylases (HDACs), a potential mechanism of action and cross-reactivity for this compound could involve this pathway.[4]

G cluster_pathway Hypothetical HDAC Inhibition Pathway compound This compound hdac Histone Deacetylase (HDAC) compound->hdac Inhibition histone Histones hdac->histone Deacetylation acetyl_histone Acetylated Histones histone->acetyl_histone Acetylation (HATs) chromatin Chromatin Relaxation acetyl_histone->chromatin gene Gene Transcription chromatin->gene

Caption: Hypothetical HDAC inhibition pathway.

By following the protocols and data presentation formats outlined in this guide, researchers can systematically investigate the cross-reactivity of this compound and contribute valuable data to the scientific community. This will enable a more thorough understanding of its biological specificity and potential applications.

References

Safety Operating Guide

Personal protective equipment for handling Benzyl 4-acetyl-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Benzyl 4-acetyl-2-methylbenzoate was located. The following guidance is based on the safety data of structurally similar compounds, including Methyl 4-acetyl-2-methylbenzoate and 4-Acetyl-2-methylbenzoic acid, and should be used as a precautionary guideline. Researchers are advised to handle this compound with care and to perform a thorough risk assessment before use.

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on information for related compounds which are harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[1]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants.To prevent skin contact, which may be harmful and cause irritation.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.To avoid inhalation of potentially harmful dust or fumes that may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this chemical.

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[1]

    • Assemble all necessary equipment and materials before handling the compound.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Avoid direct contact with the compound.[1] Do not eat, drink, or smoke in the handling area.[1]

    • If the compound is a solid, handle it in a way that minimizes dust generation.

    • Keep the container tightly sealed when not in use.[2]

  • In Case of a Spill:

    • For minor spills, immediately clean the area.[1] If it is a solid, sweep or vacuum the material into a designated waste container, avoiding dust creation.[1]

    • For major spills, evacuate the area and alert the appropriate emergency response team.[1]

    • Prevent the spilled material from entering drains or waterways.[1][2]

  • First Aid Measures:

    • If in eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • If on skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • If swallowed: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical:

    • Dispose of the chemical waste in a designated, labeled, and sealed container.[1][2]

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[3]

    • Consider using a licensed professional waste disposal service.[3]

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should be considered contaminated.

    • Place all contaminated materials in a sealed bag or container and dispose of them as hazardous waste.

  • Empty Containers:

    • Do not reuse empty containers.

    • Triple rinse the container with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.

    • Dispose of the rinsed container in accordance with institutional and regulatory guidelines.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh_transfer Weigh and Transfer Chemical gather_materials->weigh_transfer Proceed to Handling perform_experiment Perform Experiment weigh_transfer->perform_experiment clean_spills Clean Spills Immediately perform_experiment->clean_spills Experiment Complete dispose_waste Dispose of Chemical Waste clean_spills->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

References

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